AM251
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2IN4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-7-16(23)13-18(19)24)21(14)15-5-8-17(25)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZAJRPLUGXRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2IN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042695 | |
| Record name | AM251 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183232-66-8 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183232-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM 251 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183232668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM251 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide trifluoroacetate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AM-251 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I4FA44MAI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AM-251: A Comprehensive Technical Guide to its Mechanism of Action on CB1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-251 is a potent and selective ligand for the cannabinoid 1 (CB1) receptor, widely utilized in pharmacological research to investigate the endocannabinoid system. This technical guide provides an in-depth analysis of the mechanism of action of AM-251 on CB1 receptors, consolidating key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. AM-251 is characterized primarily as a CB1 receptor antagonist and inverse agonist, exhibiting high binding affinity and selectivity. Its interaction with the CB1 receptor modulates a cascade of downstream signaling events, including the modulation of cyclic adenosine monophosphate (cAMP) levels, activation of mitogen-activated protein kinase (MAPK) pathways, and influence on intracellular calcium concentrations. This document serves as a comprehensive resource for researchers aiming to understand and experimentally probe the multifaceted interactions of AM-251 with the CB1 receptor.
Introduction
The cannabinoid 1 (CB1) receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating a myriad of physiological processes, including appetite, pain sensation, mood, and memory. The discovery and characterization of selective ligands for the CB1 receptor have been instrumental in elucidating the functions of the endocannabinoid system. AM-251, [N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide], has emerged as a cornerstone pharmacological tool in this field. Initially characterized as a selective CB1 receptor antagonist, subsequent studies have revealed its capacity to also act as an inverse agonist, reducing the basal activity of the receptor in the absence of an agonist.[1][2] This dual activity makes AM-251 a complex and valuable tool for dissecting CB1 receptor signaling. This guide will systematically detail the binding characteristics, downstream signaling effects, and off-target activities of AM-251, supported by quantitative data and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of AM-251 with the CB1 receptor and other molecular targets.
Table 1: Binding Affinity and Potency of AM-251 at the CB1 Receptor
| Parameter | Value | Species/Cell Line | Reference |
| Ki | 7.49 nM | Rat Brain Membranes | [3] |
| IC50 | 8 nM | Not Specified | [3] |
Table 2: Selectivity Profile of AM-251
| Receptor | Ki / IC50 | Selectivity (fold vs. CB1) | Reference |
| CB2 Receptor | > 2 µM | ~306 | [3] |
Table 3: Off-Target Activity of AM-251
| Target | Activity | EC50 / Ki | Reference |
| GPR55 | Agonist | 39 nM | [3] |
| µ-Opioid Receptor | Antagonist | 251 nM | [3] |
| GABAA Receptor | Positive Allosteric Modulator | 0.4 µM | [4] |
Table 4: Functional Effects of AM-251 on Downstream Signaling
| Pathway | Effect | Quantitative Data | Cell Line | Reference |
| cAMP Accumulation | Increase (Inverse Agonism) | Up to 10-fold increase | Jurkat T lymphocytes | [5] |
| ERK1/2 Phosphorylation | Increase | Definite activation observed | Mouse Spinal Cord | [6] |
| Intracellular Ca2+ | Potentiation of anandamide-induced increase at low doses; inhibition at high doses | Not specified | Rat Trigeminal Ganglion Neurons | [7] |
Signaling Pathways
AM-251, by acting as an antagonist and inverse agonist at the CB1 receptor, influences multiple intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
AM-251 Antagonism of Agonist-Induced Gαi Signaling
This pathway depicts the canonical Gαi-mediated signaling cascade initiated by a CB1 agonist and its blockade by AM-251.
Caption: AM-251 blocks agonist binding to the CB1 receptor, preventing Gαi activation and subsequent inhibition of adenylate cyclase.
Inverse Agonist Action of AM-251 on Basal CB1 Activity
This diagram illustrates how AM-251 can reduce the constitutive, agonist-independent activity of the CB1 receptor, leading to an increase in cAMP levels.
Caption: AM-251 reduces the basal activity of the CB1 receptor, lessening tonic Gαi signaling and increasing cAMP levels.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of AM-251 on CB1 receptors.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of AM-251 for the CB1 receptor using the radiolabeled agonist [3H]CP55,940.
Objective: To determine the inhibitory constant (Ki) of AM-251 for the CB1 receptor.
Materials:
-
Rat brain membranes (or membranes from cells expressing recombinant CB1 receptors)
-
[3H]CP55,940 (radioligand)
-
AM-251 (test compound)
-
CP55,940 (unlabeled, for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 3% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 3% BSA
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]CP55,940 (final concentration ~0.5-1.0 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled CP55,940 (final concentration ~10 µM), 50 µL of [3H]CP55,940, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of AM-251, 50 µL of [3H]CP55,940, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the AM-251 concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the radioligand binding assay to determine the affinity of AM-251 for the CB1 receptor.
cAMP Accumulation Assay
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure changes in intracellular cAMP levels in response to AM-251, demonstrating its inverse agonist activity.
Objective: To quantify the effect of AM-251 on intracellular cAMP levels in cells expressing the CB1 receptor.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor
-
AM-251
-
Forskolin (positive control for adenylyl cyclase activation)
-
IBMX (phosphodiesterase inhibitor)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (provided with the ELISA kit)
-
Commercially available cAMP ELISA kit (e.g., from Cayman Chemical, R&D Systems, or Abcam)
-
Microplate reader
Procedure:
-
Cell Culture: Plate CB1-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: The day before the assay, replace the growth medium with serum-free medium and incubate overnight.
-
Treatment:
-
Pre-treat the cells with IBMX (final concentration ~500 µM) for 30 minutes to prevent cAMP degradation.
-
Add varying concentrations of AM-251 to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding 200 µL of lysis buffer to each well. Incubate for 10 minutes with agitation.
-
ELISA: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and cAMP standards to a pre-coated antibody plate.
-
Adding a cAMP-HRP conjugate.
-
Incubating and washing the plate.
-
Adding a substrate solution and stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations. Use the standard curve to determine the cAMP concentration in each sample. Express the results as pmol of cAMP per well or normalize to protein concentration.
Caption: Workflow for the cAMP accumulation assay to measure the inverse agonist activity of AM-251.
MAPK (ERK1/2) Activation Assay by Western Blot
This protocol details the use of Western blotting to detect changes in the phosphorylation of ERK1/2 in response to AM-251.
Objective: To determine if AM-251 modulates the phosphorylation of ERK1/2.
Materials:
-
Neuronal cells (e.g., N18TG2 or primary neurons)
-
AM-251
-
Serum-free medium
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 0.1% SDS, with freshly added protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells and grow to 70-80% confluency. Serum starve the cells for 4-6 hours before treatment. Treat the cells with varying concentrations of AM-251 for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection: Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
Caption: Workflow for Western blot analysis of AM-251-mediated ERK1/2 phosphorylation.
Conclusion
AM-251 is a versatile and powerful pharmacological tool for investigating the CB1 receptor. Its well-characterized properties as a potent and selective antagonist and inverse agonist provide a means to dissect the complex signaling pathways regulated by the endocannabinoid system. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers to design and execute experiments aimed at further understanding the intricate mechanism of action of AM-251 on CB1 receptors and its physiological consequences. A thorough understanding of its on-target and off-target activities is crucial for the accurate interpretation of experimental results and for the potential development of novel therapeutics targeting the endocannabinoid system.
References
- 1. The cannabinoid 1 receptor antagonist this compound produces nocifensive behavior via activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. content.abcam.com [content.abcam.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. ERK MAP Kinase Activation in Superficial Spinal Cord Neurons Induces Prodynorphin and NK-1 Upregulation and Contributes to Persistent Inflammatory Pain Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide, commonly known as AM251, is a well-characterized synthetic ligand that has been instrumental in the study of the endocannabinoid system. Initially identified as a potent and selective antagonist/inverse agonist for the cannabinoid type 1 (CB1) receptor, subsequent research has revealed a more complex pharmacological profile, including activity at other G-protein coupled receptors. This technical guide provides a comprehensive overview of the in vitro activity of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology, drug discovery, and related scientific fields.
Quantitative In Vitro Activity
The in vitro bioactivity of this compound has been evaluated across various receptor systems and cellular assays. The following tables summarize the key quantitative data reported in the scientific literature.
Table 1: Cannabinoid Receptor Binding Affinity and Potency
| Receptor | Assay Type | Ligand/Parameter | Value | Cell/Tissue Source |
| CB1 | Radioligand Binding | Ki | 7.49 nM | Not Specified |
| CB1 | Functional Assay | IC50 | 8 nM | Not Specified |
| CB2 | Radioligand Binding | Selectivity (CB1/CB2) | ~306-fold | Not Specified |
| CB2 | Functional Assay | Activity | Inverse Agonist | HEK-293 cells |
Table 2: Activity at Other G-Protein Coupled Receptors
| Receptor | Assay Type | Parameter | Value | Cell/Tissue Source |
| GPR55 | Functional Assay | EC50 | 39 nM | Not Specified |
| µ-opioid | Radioligand Binding | Ki | 251 nM | Not Specified |
Table 3: Anticancer Activity (Qualitative)
| Cell Line | Cancer Type | Activity | Quantitative Data (IC50) |
| DU145 | Prostate Cancer | Inhibition of proliferation, Induction of apoptosis | Not available in published literature |
| PC3 | Prostate Cancer | Inhibition of proliferation | Not available in published literature |
Note: While studies have shown that this compound inhibits the proliferation of DU145 and PC3 prostate cancer cells, specific IC50 values have not been reported in the available scientific literature.
Experimental Protocols
This section details the methodologies for the key in vitro assays used to characterize the activity of this compound.
CB1 Receptor Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
-
Materials:
-
Membrane preparations from cells or tissues expressing the CB1 receptor.
-
Radioligand: [3H]CP55,940 or another suitable high-affinity CB1 agonist/antagonist.
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the CB1 receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.
-
Incubations are typically carried out at 30°C or 37°C for 60-90 minutes to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 ligand.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (for CB1 Inverse Agonism)
This functional assay measures the ability of this compound to increase the intracellular concentration of cyclic AMP (cAMP), which is indicative of inverse agonism at the Gαi/o-coupled CB1 receptor.
-
Materials:
-
Cells expressing the CB1 receptor (e.g., HEK-293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
This compound (test compound).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
-
Procedure:
-
Seed the CB1-expressing cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubate the cells with a PDE inhibitor for a defined period.
-
Treat the cells with varying concentrations of this compound in the presence of a sub-maximal concentration of forskolin. Forskolin is used to stimulate a basal level of cAMP production, against which the increase due to inverse agonism can be measured.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve to determine the EC50 of this compound for cAMP accumulation.
-
GPR55 Activation Assay (NFAT-Luciferase Reporter Assay)
This assay measures the activation of the Gαq/11-coupled GPR55 receptor by quantifying the activity of the downstream transcription factor, Nuclear Factor of Activated T-cells (NFAT), using a luciferase reporter system.
-
Materials:
-
HEK-293 cells co-transfected with GPR55 and an NFAT-luciferase reporter plasmid.
-
This compound (test compound).
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the transfected HEK-293 cells in a multi-well plate.
-
After allowing the cells to attach and grow, treat them with varying concentrations of this compound.
-
Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 6 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The increase in luciferase activity corresponds to the activation of the GPR55-NFAT signaling pathway.
-
Generate a dose-response curve to determine the EC50 of this compound for GPR55 activation.
-
Cell Viability (MTT) Assay for Anticancer Activity
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
-
Materials:
-
Prostate cancer cell lines (e.g., DU145, PC3).
-
Complete cell culture medium.
-
This compound (test compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells and generate a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The diverse in vitro activities of this compound are mediated through its interaction with multiple receptor signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this compound.
CB1 Receptor Inverse Agonism
As an inverse agonist at the CB1 receptor, this compound inhibits the constitutive activity of the receptor, which is coupled to the Gαi/o protein. This leads to the disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
GPR55 Receptor Agonism
This compound acts as an agonist at the GPR55 receptor, which is primarily coupled to Gαq/11 and Gα12/13 proteins. Activation of GPR55 can initiate multiple downstream signaling cascades, including the activation of RhoA and transcription factors such as NFAT, NF-κB, and CREB, leading to various cellular responses.
Summary and Conclusion
N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide (this compound) is a multifaceted pharmacological tool with a well-documented high affinity for the CB1 receptor, where it acts as an inverse agonist. Its in vitro profile extends to inverse agonism at the CB2 receptor and agonism at the GPR55 receptor, in addition to binding to the µ-opioid receptor. While its anticancer properties have been qualitatively described in prostate cancer cell lines, further research is required to quantify this activity. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers utilizing this compound in their in vitro studies, facilitating experimental design and data interpretation in the ongoing exploration of the endocannabinoid system and related signaling pathways.
AM-251: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-251, a synthetic diarylpyrazole derivative, is a potent and selective antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1). Its ability to modulate the endocannabinoid system has made it a valuable tool in neuroscience research and a subject of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of AM-251, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways.
Pharmacodynamics
AM-251 primarily exerts its effects through its high-affinity binding to the CB1 receptor, where it acts as an antagonist or inverse agonist, thereby blocking the effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).
Receptor Binding and Potency
AM-251 exhibits high selectivity for the CB1 receptor over the CB2 receptor. Its binding affinity and potency have been characterized in various in vitro assays.
| Parameter | Value | Species/System | Reference |
| Ki (CB1) | 7.5 nM | Rat forebrain membranes | [1] |
| Ki (CB2) | 2290 nM | Mouse spleen preparations | [1] |
| Selectivity (CB2/CB1) | ~306-fold | - | [1] |
| IC50 (GTPγS binding inhibition) | 8 nM | HEK293 cells expressing human CB1 receptors | [1] |
Off-Target Effects
Beyond its primary action at the CB1 receptor, AM-251 has been shown to interact with other receptors, which may contribute to its overall pharmacological profile.
| Receptor | Activity | Potency | Reference |
| GPR55 | Agonist | EC50 = 39 nM | [1] |
| μ-Opioid Receptor | Antagonist | - | [2] |
Signaling Pathways
The interaction of AM-251 with the CB1 receptor leads to the modulation of several downstream intracellular signaling cascades. As an inverse agonist, it can reduce the basal activity of the receptor, leading to effects opposite to those of CB1 agonists.
CB1 Receptor Signaling Inhibition by AM-251
References
Solubility and Stability of AM-251: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-251 is a widely utilized scientific tool, acting as a potent and selective antagonist and inverse agonist at the cannabinoid type 1 (CB1) receptor. Its application in preclinical research, spanning neuroscience, metabolism, and oncology, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of AM-251 in various solvents, offering critical data and protocols to ensure accurate and reproducible experimental outcomes.
Data Presentation: Solubility and Stability of AM-251
The solubility and stability of AM-251 are crucial factors for its effective use in both in vitro and in vivo studies. The following tables summarize the available quantitative data.
Table 1: Solubility of AM-251 in Common Laboratory Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥55.5[1] | 100[2] | Gentle warming or sonication may be required to fully dissolve the compound.[1][3] |
| Ethanol | 13.88 - 14 | 25 | - |
| Dimethylformamide (DMF) | 10 | - | - |
| Saline (0.9% NaCl) | ≥ 2.5 | 4.50 | Requires a co-solvent system, typically with DMSO, PEG300, and Tween-80 for a clear solution.[4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 | - | Requires initial dissolution in DMSO followed by dilution with PBS (e.g., in a 1:3 ratio of DMSO:PBS).[5] |
| Water | Insoluble | - | AM-251 is sparingly soluble in aqueous buffers. |
Table 2: Stability and Storage Recommendations for AM-251 Solutions
| Solvent | Storage Temperature | Duration | Notes |
| DMSO Stock Solution | -20°C | 1 year[4][6] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | 2 years[4][6] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | |
| Aqueous Solutions (e.g., Saline, PBS, ACSF) | Room Temperature | Not Recommended for Storage | Prepare fresh and use immediately.[7] Aqueous solubility can be unpredictable, and precipitation may occur.[7] |
| 4°C | Not Recommended for Storage | Aqueous solutions should not be stored for more than one day.[5] | |
| 1 mM AM251 in DMSO (working solution) | Room Temperature | ~30 minutes | This specific working solution for an assay is noted to be stable for a short period.[4] |
| Solid Form | -20°C | ≥ 4 years[5][8] | Store protected from light.[7] |
| Room Temperature | Stable | One supplier suggests storing the solid at room temperature.[2] |
Experimental Protocols
Accurate and consistent preparation of AM-251 solutions is paramount for experimental success. Below are detailed methodologies for preparing solutions for in vitro and in vivo applications.
Preparation of Stock Solutions
-
Solvent Selection : Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of AM-251.[1][2][4][5][6][7]
-
Procedure :
-
Weigh the desired amount of AM-251 solid in a sterile, light-protected container.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 25 mg/mL, or 100 mM).[4][7]
-
To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath or gentle warming.[3][4] Ensure the compound is fully dissolved before storage.[7]
-
Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][6]
-
Preparation of Aqueous Solutions for In Vitro Assays (e.g., Cell Culture)
Given the poor aqueous solubility of AM-251, a multi-step process is required to prepare working solutions in physiological buffers.
-
Initial Dissolution : Prepare a concentrated stock solution in DMSO as described above.
-
Dilution in Buffer :
-
For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[5]
-
A common method involves diluting the DMSO stock solution into the pre-warmed (e.g., ~42°C) aqueous buffer (e.g., ACSF, PBS) immediately before use.[7]
-
Caution : The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1% to 1%) to avoid solvent-induced artifacts.[3][4]
-
It is strongly recommended to prepare these aqueous solutions fresh for each experiment and not to store them, as precipitation can occur.[5][7]
-
Preparation of Formulations for In Vivo Administration (e.g., Intraperitoneal Injection in Rodents)
For systemic administration in animal models, AM-251 is often prepared as a suspension or a clear solution using a vehicle composed of a co-solvent and a surfactant.
-
Vehicle Composition : A commonly used vehicle is a mixture of DMSO, a surfactant like Tween-80 or Pluronic F-68, and saline.[4][9] Another vehicle option is 25% 2-hydroxypropyl-β-cyclodextrin.[10]
-
Example Protocol for a Saline-Based Formulation :
-
Dissolve AM-251 in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[4]
-
In a separate tube, add the required volume of the DMSO stock solution to a volume of PEG300 (e.g., 100 µL DMSO stock to 400 µL PEG300) and mix thoroughly.[4]
-
Add a surfactant, such as Tween-80 (e.g., 50 µL), and mix until the solution is homogenous.[4]
-
Finally, add saline (0.9% NaCl) to the desired final volume (e.g., 450 µL) and mix well. This protocol can yield a clear solution of at least 2.5 mg/mL.[4]
-
-
Example Protocol for a Tween-80/Saline Suspension :
-
Administration : These formulations are typically administered via intraperitoneal (i.p.) injection. The solutions should be freshly prepared before each administration.
Mandatory Visualizations
Signaling Pathways of AM-251
AM-251's primary mechanism of action is as an inverse agonist at the CB1 receptor. However, it also interacts with other signaling pathways.
Caption: AM-251 signaling pathways.
Experimental Workflow: Solubility and Stability Testing
A generalized workflow for assessing the solubility and stability of a compound like AM-251.
Caption: Workflow for solubility and stability testing.
Logical Relationship: Preparing AM-251 for In Vivo Studies
This diagram illustrates the decision-making process and steps for preparing AM-251 for administration in animal models.
Caption: Logic for preparing AM-251 for in vivo studies.
References
- 1. The Cannabinoid Receptor 1 Reverse Agonist this compound Ameliorates Radiation-Induced Cognitive Decrements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AM 251 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 3. This compound, cannabinoids receptors ligand, improves recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The cannabinoid 1 receptor antagonist this compound produces nocifensive behavior via activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
AM-251: A Technical Guide to its Discovery, Mechanism, and Application
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
AM-251, with the IUPAC name 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(1-piperidyl)pyrazole-3-carboxamide, is a potent and selective antagonist/inverse agonist of the Cannabinoid Receptor 1 (CB1).[1][2] It belongs to the biarylpyrazole class of compounds and is a close structural analog of rimonabant, another well-studied CB1 antagonist.[1] The key structural difference is the substitution of a p-iodo group on the phenyl ring at the C-5 position of the pyrazole, in place of rimonabant's p-chloro group.[1] This modification results in a slightly higher binding affinity and greater selectivity for the CB1 receptor.[1] AM-251 is a critical tool in cannabinoid research, used extensively to elucidate the physiological and pathophysiological roles of the endocannabinoid system. Beyond its primary activity at CB1 receptors, it also exhibits activity at the orphan G protein-coupled receptor 55 (GPR55) and the μ-opioid receptor.[2][3] This guide provides an in-depth overview of its pharmacological profile, mechanisms of action, and the experimental protocols used for its characterization.
Pharmacological Profile: Quantitative Data
The pharmacological activity of AM-251 has been quantified through various in vitro assays. The following tables summarize its binding affinities (Ki) and functional potencies (IC50/EC50) at its primary and secondary targets.
Table 1: Receptor Binding Affinity of AM-251
| Target Receptor | Species | Preparation | Radioligand | Ki Value (nM) | Reference(s) |
| Cannabinoid Receptor 1 (CB1) | Rat | Forebrain Membranes | [³H]CP-55940 | 7.5 | [1][4] |
| Cannabinoid Receptor 1 (CB1) | Rat | Brain Membranes | [¹²⁵I]-AM251 | 0.6 | [5] |
| Cannabinoid Receptor 2 (CB2) | Mouse | Spleen Preparations | Not Specified | 2,290 | [4] |
| μ-Opioid Receptor (MOR) | Not Specified | Not Specified | Not Specified | 251 | [2] |
Table 2: Functional Activity of AM-251
| Target/Assay | Species/Cell Line | Activity Type | Potency Value (nM) | Reference(s) |
| CB1 Receptor | Human (HEK293 cells) | Antagonist/Inverse Agonist | IC50 = 8 | [2][3][6][7] |
| GPR55 | Human (HEK293 cells) | Agonist | EC50 = 39 | [2][3][6][7] |
| GABA-A Receptor | Not Specified | Potentiation | EC50 = 400 | [4] |
Note: The ~306-fold selectivity of AM-251 for CB1 over CB2 receptors is a key feature for its use in research.[2][7]
Mechanism of Action and Signaling Pathways
AM-251's primary mechanism is the inverse agonism of the CB1 receptor. Unlike a neutral antagonist which only blocks agonist binding, an inverse agonist also reduces the receptor's basal, constitutive activity.
CB1 Receptor Inverse Agonism
The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Endogenous or exogenous agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channels (inhibition of N- and P/Q-type Ca²⁺ channels and activation of inwardly rectifying K⁺ channels), and activation of mitogen-activated protein kinase (MAPK) pathways. AM-251 binds to the CB1 receptor and not only blocks these agonist-mediated effects but also reduces the baseline signaling activity inherent to the receptor.
Caption: AM-251 blocks CB1 receptor signaling.
GPR55 Agonism
In addition to its effects on CB1, AM-251 acts as a potent agonist at GPR55.[2][3] The signaling cascade for GPR55 is distinct from CB1 and is thought to involve coupling to Gq and G12/13 proteins, leading to the activation of RhoA and subsequent release of intracellular calcium stores. This secondary activity is an important consideration when interpreting experimental results using AM-251.
Caption: AM-251 agonism at the GPR55 receptor.
Key Experimental Protocols
The characterization of AM-251 relies on standardized pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay (for Ki determination)
This protocol is designed to determine the binding affinity of AM-251 for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
-
1. Membrane Preparation:
-
Homogenize rat forebrain tissue or cultured cells expressing the CB1 receptor (e.g., HEK293-CB1) in ice-cold TME buffer (50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh TME buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in TME buffer containing 0.1% bovine serum albumin (BSA) and determine protein concentration via a Bradford or BCA assay.
-
-
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (20-50 µg protein/well), a fixed concentration of a radiolabeled CB1 agonist (e.g., 0.5 nM [³H]CP-55940), and varying concentrations of AM-251 (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, omit AM-251. For non-specific binding, add a high concentration of a non-labeled, potent CB1 agonist (e.g., 10 µM WIN 55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
3. Separation and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (TME with 0.5% BSA) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of AM-251.
-
Determine the IC50 value (the concentration of AM-251 that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
In Vivo Food Intake and Body Weight Study (Rat Model)
This protocol assesses the anorectic effects of AM-251, a hallmark of CB1 receptor antagonism.
-
1. Animals and Acclimation:
-
Use adult male Wistar or Sprague-Dawley rats (250-300g).
-
House animals individually with ad libitum access to standard chow and water.
-
Maintain a 12-hour light/dark cycle and controlled temperature/humidity.
-
Acclimate animals to handling and intraperitoneal (i.p.) injections with saline for several days before the experiment.
-
-
2. Drug Preparation and Administration:
-
Prepare AM-251 in a vehicle solution, typically a mixture of ethanol, Tween 80 (or Cremophor), and saline. A common ratio is 1:1:18.
-
Divide animals into groups (n=8-10 per group): Vehicle control, and AM-251 at various doses (e.g., 0.5, 1, 3, 5 mg/kg).[3][8]
-
Administer the assigned treatment via i.p. injection at the beginning of the dark cycle (when rats are most active and eat).
-
-
3. Measurement:
-
Weigh the pre-weighed food pellets in each animal's cage at baseline and at specific time points after injection (e.g., 1, 2, 4, 8, and 24 hours).
-
Calculate cumulative food intake at each time point by subtracting the remaining food weight from the initial weight, accounting for any spillage.
-
Record the body weight of each animal daily.
-
-
4. Data Analysis:
-
Analyze food intake and change in body weight data using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests (e.g., Tukey's or Dunnett's) to compare dose groups to the vehicle control.
-
A p-value < 0.05 is typically considered statistically significant.
-
Summary of Preclinical Findings
AM-251 has been instrumental in demonstrating the broad role of the CB1 receptor in physiology.
-
Metabolic Regulation: Systemic administration of AM-251 dose-dependently reduces food intake and body weight in both lean and obese rodents.[4][6][8] This effect is a primary driver for the exploration of CB1 antagonists as anti-obesity agents.
-
Neuropsychiatric Effects: It has complex effects on cognition and mood. Studies show it can inhibit long-term potentiation (LTP) and induce amnesia, suggesting the endocannabinoid system's role in memory formation.[9] It has also been shown to inhibit cocaine-primed relapse in drug-seeking models, indicating a role in addiction pathways.[10]
-
Pain and Inflammation: While CB1 agonists are known for their analgesic properties, the effects of AM-251 are context-dependent. In some models of burn injury, AM-251 unexpectedly attenuated pain behaviors, suggesting that endogenous cannabinoids may have a pronociceptive role in certain chronic pain states.[11] It can also reduce neuroinflammation in models of radiation-induced cognitive injury.[12]
-
Anticancer Activity: In vitro studies have demonstrated that AM-251 can induce apoptosis and cell cycle arrest in melanoma cells and shows activity against pancreatic and colon cancer cell lines.[1][4]
Conclusion
AM-251 is a foundational pharmacological tool whose discovery and development have been pivotal for understanding the endocannabinoid system. Its high affinity and selectivity for the CB1 receptor, combined with its inverse agonist properties, make it an invaluable probe for dissecting the receptor's function in metabolic, neural, and inflammatory processes. While its secondary activities at GPR55 and other receptors necessitate careful interpretation of results, AM-251 remains a cornerstone of cannabinoid research, continuing to yield insights into potential therapeutic pathways for a range of disorders.
References
- 1. AM-251 (drug) - Wikipedia [en.wikipedia.org]
- 2. hellobio.com [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. glpbio.com [glpbio.com]
- 7. This compound | Cannabinoid Receptor | GPR | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a selective antagonist of the CB1 receptor, inhibits the induction of long-term potentiation and induces retrograde amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid CB1 receptor antagonist this compound inhibits cocaine-primed relapse in rats: role of glutamate in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptor Type 1 Antagonist, AM-251, Attenuates Mechanical Allodynia and Thermal Hyperalgesia after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cannabinoid Receptor 1 Reverse Agonist this compound Ameliorates Radiation-Induced Cognitive Decrements - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using AM-251 in a Competitive Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-251 is a widely utilized tool in cannabinoid research, acting as a potent and selective antagonist or inverse agonist at the cannabinoid type 1 (CB1) receptor.[1] Its high affinity and selectivity make it an excellent candidate for use in competitive binding assays to characterize the affinity of novel compounds for the CB1 receptor. This document provides detailed application notes and protocols for the use of AM-251 in such assays.
A competitive binding assay is a fundamental technique in pharmacology used to determine the binding affinity of a test compound (the "competitor") for a receptor by measuring its ability to displace a labeled ligand (typically a radioligand) that has a known high affinity for the same receptor. The data generated from these assays, such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), are crucial for drug discovery and development.
Data Presentation
The binding affinity of AM-251 for the CB1 receptor has been determined in numerous studies. The following table summarizes representative quantitative data for AM-251, providing a benchmark for researchers conducting similar assays.
| Parameter | Receptor | Species/System | Radioligand | Value | Reference |
| Ki | CB1 | Rat Forebrain Membranes | - | 7.5 nM | [2] |
| Ki | CB1 | Not Specified | - | 7.49 nM | [1][3][4] |
| IC50 | CB1 | Not Specified | - | 8 nM | [3][4] |
| Selectivity | CB1 vs. CB2 | Mouse Spleen (CB2) | - | 306-fold | [1] |
| Ki | CB2 | Mouse Spleen Preparations | - | 2,290 nM | [2] |
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay using AM-251 as a competing compound. The protocol is based on the displacement of a high-affinity radiolabeled CB1 agonist, such as [³H]-CP 55,940.
Materials and Reagents
-
CB1 Receptor Source: Cell membranes from CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor.
-
Radioligand: [³H]-CP 55,940 (specific activity ~120-180 Ci/mmol).
-
Competitor: AM-251.
-
Non-specific Binding Control: A high concentration of a potent, unlabeled CB1 agonist (e.g., 10 µM WIN 55,212-2 or CP 55,940).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of AM-251 and the non-specific binding control in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of AM-251 in the binding buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
-
Dilute the [³H]-CP 55,940 in the binding buffer to a final concentration that is approximately equal to its Kd (typically 1-2 nM).
-
Thaw the CB1 receptor membrane preparation on ice and dilute to the desired concentration in ice-cold binding buffer (e.g., 5-20 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, [³H]-CP 55,940, and the membrane preparation.
-
Non-specific Binding (NSB): Add binding buffer, [³H]-CP 55,940, the membrane preparation, and a saturating concentration of the unlabeled non-specific binding control.
-
Competitive Binding: Add binding buffer, [³H]-CP 55,940, the membrane preparation, and varying concentrations of AM-251 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
The final assay volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to separate the bound from the free radioligand.
-
-
Detection:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate by subtracting the CPM of the non-specific binding wells from the CPM of all other wells.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the AM-251 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of AM-251.
-
Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Competitive Binding Assay Workflow
Caption: Workflow for a competitive binding assay using AM-251.
CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling pathway blocked by AM-251.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole this compound to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
Application Note: Protocol for Dissolving AM-251 for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of AM-251 solutions for use in cell culture experiments. AM-251 is a potent and selective antagonist/inverse agonist of the Cannabinoid Receptor 1 (CB1) and is a valuable tool for studying the endocannabinoid system.[1] Proper solubilization and handling are critical for obtaining reliable and reproducible experimental results.
Product Information and Solubility
AM-251 is a light-sensitive compound with limited solubility in aqueous solutions.[1] The primary solvent for creating a concentrated stock solution is dimethyl sulfoxide (DMSO).[2] Ethanol can also be used, but it achieves a lower maximum concentration. Due to the tendency of AM-251 to precipitate in aqueous media, careful preparation of working solutions is essential.[1]
Table 1: AM-251 Quantitative Data
| Property | Value | Source |
| Molecular Weight (M.Wt) | 555.24 g/mol | |
| Formula | C₂₂H₂₁Cl₂IN₄O | |
| Max. Solubility in DMSO | 55.52 mg/mL (100 mM) | |
| Max. Solubility in Ethanol | 13.88 mg/mL (25 mM) | |
| CB1 Receptor Kᵢ | 7.49 nM | [1] |
| CB1 Receptor IC₅₀ | 8 nM | [1] |
| Selectivity | ~306-fold for CB1 over CB2 | [1] |
Experimental Protocol: Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution in DMSO and subsequent dilution to a final working concentration for cell culture applications.
2.1. Materials
-
AM-251 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Calibrated pipettes and sterile tips
2.2. Preparation of 10 mM Stock Solution
-
Calculation: Use the molecular weight (555.24 g/mol ) to determine the required mass and volume. To prepare a 10 mM stock solution, you would dissolve 5.55 mg of AM-251 in 1 mL of DMSO.
-
Example Calculation for 5 mg: To prepare a 10 mM stock from 5 mg of AM-251, the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * M.Wt ( g/mol ))
-
Volume (µL) = (0.005 g / (0.01 mol/L * 555.24 g/mol )) * 1,000,000 µL/L ≈ 900 µL.
-
Therefore, dissolve 5 mg of AM-251 in 900 µL of DMSO.[2]
-
-
-
Dissolution:
-
Weigh the desired amount of AM-251 powder in a sterile tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming may be necessary to achieve complete dissolution.[1]
-
-
Storage:
2.3. Preparation of Working Solution
-
Dilution: Serially dilute the 10 mM stock solution with sterile cell culture medium or assay buffer to achieve the desired final concentration.
-
Solvent Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%. While some assays can tolerate up to 1% DMSO, it is crucial to run a vehicle control (medium with the same final DMSO concentration) to account for any solvent-induced effects.[2]
-
Example: To make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Adding 1 µL of the 10 mM stock to 1 mL of medium results in a final DMSO concentration of 0.1%.
-
-
Application: Add the final working solution to your cell culture and mix gently.
Visualized Workflow and Signaling
The following diagrams illustrate the experimental workflow for preparing AM-251 and its mechanism of action at the CB1 receptor.
Caption: Workflow for preparing AM-251 stock and working solutions.
Caption: AM-251 blocks CB1 receptor signaling pathways.
References
Application Notes and Protocols for In Vivo Administration of AM-251 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of AM-251, a cannabinoid receptor 1 (CB1) inverse agonist, in mouse models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction
AM-251 is a potent and selective CB1 receptor inverse agonist widely used in preclinical research to investigate the role of the endocannabinoid system in various physiological and pathological processes. In mouse models, AM-251 has been instrumental in studying metabolic disorders, neurological conditions, and behavioral phenomena. As an inverse agonist, AM-251 not only blocks the effects of CB1 agonists but also reduces the basal activity of the receptor. This document outlines standardized protocols for its use in mice to ensure reproducibility and accuracy in experimental outcomes.
Data Presentation: Quantitative Effects of AM-251
The following tables summarize the dose-dependent effects of AM-251 on key metabolic parameters in mice, compiled from various studies.
Table 1: Effect of a Single Intraperitoneal (i.p.) Dose of AM-251 on Food Intake in Mice
| Dosage (mg/kg) | Suppression of Food Intake | Mouse Strain | Citation |
| 0.6 | Dose-dependent suppression | Wild-type and MOR-/- | [1] |
| 2 | Dose-dependent suppression | Wild-type and MOR-/- | [1] |
| 6 | Dose-dependent suppression | Wild-type and MOR-/- | [1] |
Table 2: Effect of Chronic Intraperitoneal (i.p.) Administration of AM-251 on Body Weight in Mice
| Dosage (mg/kg/day) | Duration | Body Weight Reduction | Mouse Strain | Citation |
| 3 | 9 consecutive days | ~8% reduction | Wild-type and MOR-/- | [1] |
| 3 | 6 weeks | Significant decrease in fat pad weight | Diet-induced obese rats | [2] |
| 6 | 18 days | No significant change | ob/ob mice | [3] |
Experimental Protocols
Protocol 1: Preparation of AM-251 for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a common vehicle solution for AM-251, which is poorly soluble in aqueous solutions.
Materials:
-
AM-251 powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing AM-251: Accurately weigh the required amount of AM-251 powder in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add a small volume of DMSO to the AM-251 powder. The final concentration of DMSO in the vehicle should be kept low (typically 5-10%) to minimize toxicity. Vortex thoroughly until the AM-251 is completely dissolved.
-
Addition of Tween 80: Add Tween 80 to the DMSO-AM-251 solution. A common final concentration of Tween 80 is 5-10%. Tween 80 acts as a surfactant to help keep the compound in suspension. Vortex the mixture again.
-
Addition of Saline: Slowly add sterile 0.9% saline to the mixture while vortexing to reach the final desired volume and concentration of AM-251. The saline should be added dropwise to prevent precipitation of the compound.
-
Final Mixing: Vortex the final solution vigorously for 1-2 minutes to ensure a homogenous suspension. If precipitation occurs, gentle warming or brief sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Storage: Prepare the solution fresh on the day of injection. If temporary storage is necessary, keep it at 4°C and protected from light. Before use, allow the solution to return to room temperature and vortex thoroughly.
Example Vehicle Composition (5% DMSO, 5% Tween 80): For a final volume of 1 ml:
-
50 µl DMSO
-
50 µl Tween 80
-
900 µl sterile 0.9% saline
Protocol 2: Intraperitoneal (i.p.) Injection of AM-251 in Mice
This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of AM-251 to mice.
Materials:
-
Prepared AM-251 solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint: Securely restrain the mouse using an appropriate method. One common technique is to scruff the mouse by grasping the loose skin over the neck and back, and securing the tail.
-
Injection Site Identification: The preferred site for i.p. injection is the lower right quadrant of the abdomen. This location avoids puncturing the cecum, bladder, or other vital organs.
-
Site Disinfection: Clean the injection site with a 70% ethanol wipe and allow it to dry.
-
Needle Insertion: Tilt the mouse's head slightly downwards. Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the abdominal wall.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ (no urine or intestinal contents should be aspirated).
-
Injection: If aspiration is clear, slowly and steadily inject the AM-251 solution. The typical injection volume for a mouse is 5-10 ml/kg.
-
Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Post-Injection Monitoring: Observe the mouse for several minutes after the injection to ensure there are no adverse reactions, such as bleeding or signs of distress.
Visualizations
Signaling Pathway of AM-251 at the CB1 Receptor
References
- 1. Effects of the CB1 cannabinoid receptor inverse agonist this compound on food intake and body weight in mice lacking mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CB1 Ligand this compound Induces Weight Loss and Fat Reduction in Addition to Increased Systemic Inflammation in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidiabetic effects of sub-chronic administration of the cannabinoid receptor (CB1) antagonist, this compound, in obese diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AM-251 as a Tool for Studying Cannabinoid Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AM-251 is a versatile and widely utilized pharmacological tool in the study of the endocannabinoid system. It is a potent and selective antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1), with a significantly lower affinity for the cannabinoid receptor type 2 (CB2).[1][2][3] Its ability to block the effects of cannabinoid agonists and, in some systems, to reduce basal CB1 receptor activity makes it an invaluable instrument for elucidating the physiological and pathophysiological roles of cannabinoid signaling. These application notes provide a comprehensive overview of AM-251's pharmacological properties and detailed protocols for its use in key in vitro and in vivo experimental paradigms.
Pharmacological Profile of AM-251
AM-251 is a synthetic, orally active, and brain-penetrant molecule that acts as a potent and selective CB1 receptor antagonist/inverse agonist. It also exhibits activity at the orphan G protein-coupled receptor GPR55, where it acts as an agonist, and at the µ-opioid receptor as an antagonist.[2][3]
Quantitative Data Summary:
The following tables summarize the key quantitative parameters of AM-251, providing a comparative overview of its binding affinities and functional potencies across various receptor systems.
| Receptor | Ligand | Preparation | Ki (nM) | Reference |
| CB1 | AM-251 | Human | 7.49 | [1][2][3] |
| CB2 | AM-251 | Human | ~2290 (306-fold selectivity over CB1) | [2] |
| µ-opioid | AM-251 | Not Specified | 251 | [2][3] |
| Assay Type | Receptor | Cell Line | Parameter | Value (nM) | Reference |
| Antagonist Activity | CB1 | Not Specified | IC50 | 8 | [1][3] |
| Agonist Activity | GPR55 | Not Specified | EC50 | 39 | [1][2][3] |
| CB1 Redistribution | CB1 | U2OS | EC50 (as antagonist) | ~45 | [4] |
Experimental Protocols
I. In Vitro Assays
This protocol is designed to determine the binding affinity of AM-251 for the CB1 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]CP55,940.
Materials:
-
Membranes from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells)
-
[3H]CP55,940 (radioligand)
-
AM-251
-
Unlabeled CP55,940 (for determining non-specific binding)
-
Binding Buffer (50 mM Tris-HCl, 50 mM Tris-Base, 0.1% BSA, pH 7.4)
-
Wash Buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
GF/C glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from CB1-expressing cells. The final protein concentration should be determined using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: [3H]CP55,940 and cell membranes in binding buffer.
-
Non-specific Binding: [3H]CP55,940, cell membranes, and a high concentration of unlabeled CP55,940 (e.g., 1 µM) in binding buffer.
-
AM-251 Competition: [3H]CP55,940, cell membranes, and varying concentrations of AM-251 in binding buffer.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in wash buffer using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the AM-251 concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the activation of G proteins coupled to the CB1 receptor. As an inverse agonist, AM-251 can decrease the basal level of [35S]GTPγS binding.
Materials:
-
Membranes from CB1-expressing cells
-
[35S]GTPγS
-
AM-251
-
GDP (Guanosine diphosphate)
-
Unlabeled GTPγS (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)
-
GF/C filter plates
-
Scintillation counter or a suitable plate reader
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
GDP (to a final concentration of ~10-30 µM)
-
Varying concentrations of AM-251
-
Cell membranes
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS (to a final concentration of ~0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate for 60-90 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate. Wash the plate multiple times with ice-cold wash buffer.
-
Detection: Dry the plate and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the AM-251 concentration. The IC50 value can be determined by non-linear regression.
This assay measures the functional consequence of CB1 receptor activation on adenylyl cyclase activity. As CB1 receptors are typically Gi/o-coupled, their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels. AM-251, as an antagonist, will block this effect. As an inverse agonist, it may increase cAMP levels above basal in cells with high constitutive CB1 receptor activity.
Materials:
-
CB1-expressing cells (e.g., CHO or HEK293 cells)
-
AM-251
-
A CB1 receptor agonist (e.g., WIN 55,212-2 or CP55,940)
-
Forskolin (to stimulate adenylyl cyclase)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)
Procedure:
-
Cell Culture: Plate CB1-expressing cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of AM-251 in the presence of a PDE inhibitor for 15-30 minutes.
-
Stimulation: Add a fixed concentration of a CB1 agonist (e.g., EC80 concentration) and a fixed concentration of forskolin to the wells.
-
Incubation: Incubate for the time specified by the cAMP assay kit manufacturer (typically 15-60 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the AM-251 concentration. The IC50 value, representing the concentration of AM-251 that reverses 50% of the agonist-induced inhibition of cAMP accumulation, can be calculated using non-linear regression.
II. In Vivo Assays
This protocol describes a method to evaluate the effect of AM-251 on food intake in rats or mice.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
AM-251
-
Vehicle solution (e.g., 5-10% DMSO in saline, or a mixture of DMSO, Tween-80, and saline)
-
Standard rodent chow
-
Metabolic cages or home cages with food hoppers
-
Analytical balance
Procedure:
-
Animal Acclimation: House the animals individually and allow them to acclimate to the housing conditions and diet for at least one week.
-
Habituation: Habituate the animals to the injection procedure by administering the vehicle solution for 2-3 days prior to the experiment.
-
Drug Preparation: Dissolve AM-251 in the vehicle solution to the desired concentrations (e.g., 0.5, 1, 3, 5 mg/kg). Note that for intraperitoneal (i.p.) injections, the concentration of DMSO should be kept low (ideally ≤10%) to avoid irritation.[5][6][7]
-
Administration: Administer AM-251 or vehicle via i.p. injection.
-
Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Calculate the cumulative food intake for each animal. Compare the food intake between the AM-251-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. AM-251 can be used to investigate the role of the endocannabinoid system in anxiety.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Rats or mice
-
AM-251
-
Vehicle solution
-
Video recording and analysis software
Procedure:
-
Animal Handling and Habituation: Handle the animals for several days before the test to reduce stress. Allow them to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer AM-251 or vehicle i.p. 30 minutes before the test.
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Behavioral Scoring: Score the video recordings for the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(time in open arms / total time) x 100] and the percentage of open arm entries [(number of open arm entries / total number of entries) x 100]. Compare these parameters between the different treatment groups using statistical tests like t-tests or ANOVA.
III. Electrophysiology
This protocol allows for the investigation of AM-251's effects on synaptic transmission and neuronal excitability in ex vivo brain slices.
Materials:
-
Rodent brain slices (e.g., hippocampal or striatal)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
AM-251
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome in ice-cold, oxygenated cutting solution.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a controlled temperature (e.g., 30-32°C).
-
Whole-Cell Recording: Obtain whole-cell patch-clamp recordings from a neuron of interest.
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) or intrinsic membrane properties for a stable period (e.g., 5-10 minutes).
-
AM-251 Application: Bath-apply AM-251 (e.g., 1-10 µM) to the slice by adding it to the perfusion aCSF.
-
Effect Measurement: Record the changes in synaptic currents or neuronal excitability in the presence of AM-251.
-
Data Analysis: Analyze the recorded data to quantify the effects of AM-251 on parameters such as the amplitude and frequency of synaptic currents, or neuronal firing patterns. Compare the data before and after AM-251 application using appropriate statistical tests.
Visualizations
Signaling Pathways
Caption: CB1 Receptor Signaling Pathway and Modulation by AM-251.
Experimental Workflows
Caption: Workflow for a CB1 Receptor Radioligand Binding Assay.
Caption: Workflow for an In Vivo Food Intake Study.
References
- 1. AM251 | Cannabinoid Receptor | GPR | TargetMol [targetmol.com]
- 2. air.unimi.it [air.unimi.it]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Inducing Apoptosis in Cancer Cells with AM-251
Introduction
AM-251 is a potent and selective antagonist/inverse agonist for the cannabinoid receptor 1 (CB1).[1] While primarily known for its role in the central nervous system, recent research has highlighted its off-target antitumor activities across various cancer types, including melanoma, prostate, pancreatic, and colon cancers.[1][2] AM-251 has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger programmed cell death, or apoptosis.[1][2]
These application notes provide a comprehensive overview of the mechanisms and methodologies for using AM-251 to induce apoptosis in cancer cell lines. The included protocols are intended for researchers in oncology, cell biology, and drug development.
Mechanism of Action
AM-251 induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][3][4] Treatment with AM-251 leads to a shift in the balance between pro-apoptotic and anti-apoptotic proteins. Specifically, it downregulates the expression of anti-apoptotic proteins like Bcl-2 and survivin while increasing the transcription of pro-apoptotic proteins such as Bax.[1]
This shift disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytoplasm. This event initiates the caspase cascade, a key component of the apoptotic machinery.[5] In several cell lines, AM-251 has been observed to cause the cleavage and activation of initiator caspases (caspase-8) and executioner caspases (caspase-3), culminating in the cleavage of substrates like Poly (ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation and cell death.[6]
References
Measuring the Effects of AM-251 on Neurotransmitter Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and data interpretation for studying the effects of AM-251, a selective cannabinoid type-1 (CB1) receptor antagonist and inverse agonist, on neurotransmitter release.
AM-251 is a critical tool for investigating the role of the endocannabinoid system in modulating neurotransmission. By blocking the action of endogenous cannabinoids at the CB1 receptor, AM-251 allows researchers to elucidate the receptor's tonic influence on the release of various neurotransmitters. Understanding these interactions is pivotal for the development of therapeutics targeting a wide range of neurological and psychiatric disorders.
Summary of AM-251's Effects on Neurotransmitter Release
AM-251 has been shown to modulate the release of several key neurotransmitters in different brain regions. The following tables summarize the quantitative effects of AM-251 administration.
Table 1: Effect of AM-251 on Monoamine Neurotransmitter Release
| Neurotransmitter | Brain Region | AM-251 Dose/Concentration | Effect on Release | Reference |
| Dopamine | Nucleus Accumbens | 3 mg/kg (i.p.) | Increased concentration | [1] |
| Dopamine | Nucleus Accumbens | 1, 3, and 10 mg/kg (i.p.) | No effect on basal levels | [2][3] |
| Serotonin | Hippocampus | 3 mg/kg (i.p.) | Increased concentration/turnover rate | [1] |
Table 2: Effect of AM-251 on Amino Acid Neurotransmitter Release
| Neurotransmitter | Brain Region | AM-251 Dose/Concentration | Effect on Release | Reference |
| Glutamate | Nucleus Accumbens | 1, 3, and 10 mg/kg (i.p.) | Dose-dependently elevated extracellular levels | [2][3] |
| GABA | Nucleus Accumbens | 1, 3, and 10 mg/kg (i.p.) | No effect on basal levels | [2][3] |
| GABA | Hippocampus (CA1) | 10 µM | Decreased failure rate of release (i.e., increased release) | [4] |
Table 3: Effect of AM-251 on Acetylcholine Release
| Neurotransmitter | Brain Region | AM-251 Dose/Concentration | Effect on Release | Reference |
| Acetylcholine | Hippocampus | Systemic and direct infusion | Dose-dependent increase in efflux | [5] |
Key Experimental Protocols
In Vivo Microdialysis
Objective: To measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following AM-251 administration. This technique allows for the continuous sampling of the extracellular fluid.[6][7][8]
Experimental Workflow:
Caption: Workflow for in vivo microdialysis experiment.
Detailed Methodology:
-
Stereotaxic Surgery: Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens, hippocampus). Secure the cannula to the skull with dental cement.
-
Animal Recovery: Allow the animal to recover for a minimum of 48-72 hours post-surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Sampling: Allow the system to equilibrate for at least 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.
-
AM-251 Administration: Administer AM-251 via the desired route (e.g., intraperitoneal injection) or through the microdialysis probe itself (reverse dialysis). For reverse dialysis, AM-251 is included in the aCSF perfusion solution.[6]
-
Post-Administration Sampling: Continue to collect dialysate samples at regular intervals for a predetermined period to monitor changes in neurotransmitter levels over time.
-
Sample Analysis: Analyze the collected dialysate samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection, to separate and quantify the neurotransmitters of interest.
-
Histology: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
Electrophysiology (Brain Slice Recordings)
Objective: To investigate the effects of AM-251 on synaptic transmission and neuronal excitability in isolated brain slices. This technique provides high temporal and spatial resolution to study the direct effects of AM-251 on specific synaptic pathways.
Experimental Workflow:
Caption: Workflow for brain slice electrophysiology experiment.
Detailed Methodology:
-
Brain Slice Preparation: Anesthetize the animal and rapidly decapitate it. Dissect the brain and place it in ice-cold, oxygenated aCSF. Use a vibratome to cut coronal or sagittal slices of the desired brain region (e.g., hippocampus).
-
Slice Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
Recording: Place a single slice in a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Patch-Clamp Recording: Using a micromanipulator, approach a target neuron with a glass micropipette filled with an internal solution. Establish a whole-cell patch-clamp configuration to record synaptic currents.
-
Baseline Recording: Record baseline synaptic activity, such as spontaneous or evoked inhibitory postsynaptic currents (IPSCs) or excitatory postsynaptic currents (EPSCs), for a stable period.
-
AM-251 Application: Bath-apply AM-251 at the desired concentration (e.g., 0.2 µM) to the slice by adding it to the perfusion aCSF.[9]
-
Post-Drug Recording: Record the synaptic activity in the presence of AM-251 to observe its effects.
-
Data Analysis: Analyze the recorded data to determine changes in the amplitude, frequency, and kinetics of the synaptic currents.
Signaling Pathways
CB1 Receptor Signaling and the Action of AM-251
Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), are synthesized on-demand in the postsynaptic neuron. They travel retrogradely across the synapse to bind to and activate presynaptic CB1 receptors.[10] CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase and modulate calcium and potassium channels.[11][12] This leads to a reduction in the influx of calcium into the presynaptic terminal, which in turn inhibits the release of neurotransmitters.[10][13]
AM-251 acts as an antagonist or inverse agonist at the CB1 receptor, blocking the binding of endocannabinoids and preventing this inhibitory signaling cascade. By doing so, AM-251 can disinhibit neurotransmitter release, leading to an increase in the levels of neurotransmitters that are tonically suppressed by the endocannabinoid system.
Caption: AM-251 action on CB1 receptor signaling.
References
- 1. The CB(1) cannabinoid receptor antagonist this compound attenuates amphetamine-induced behavioural sensitization while causing monoamine changes in nucleus accumbens and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 receptor antagonist this compound inhibits cocaine-primed relapse in rats: role of glutamate in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Postsynaptic origin of CB1-dependent tonic inhibition of GABA release at cholecystokinin-positive basket cell to pyramidal cell synapses in the CA1 region of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE CANNABINOID RECEPTOR ANTAGONIST this compound INCREASES PARAOXON AND CHLORPYRIFOS OXON TOXICITY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a selective antagonist of the CB1 receptor, inhibits the induction of long-term potentiation and induces retrograde amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Cell-Based Screening of CB1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for key cell-based assays used to screen and characterize cannabinoid receptor 1 (CB1) antagonists. The protocols outlined below are essential tools in the discovery and development of novel therapeutics targeting the endocannabinoid system.
Introduction to CB1 Receptor Antagonism
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in various physiological processes, including appetite, pain perception, and memory.[1] Antagonists of the CB1 receptor have been investigated for their therapeutic potential in treating conditions such as obesity and metabolic disorders.[2] Cell-based assays are fundamental in identifying and characterizing the potency and efficacy of these antagonist compounds.
Key Cell-Based Assays for Screening CB1 Receptor Antagonists
Several robust cell-based assays are routinely employed to screen for CB1 receptor antagonists. These assays can be broadly categorized into two types: binding assays that measure the affinity of a compound for the receptor, and functional assays that assess the compound's ability to block agonist-induced cellular responses.
1. Radioligand Binding Assays: These assays directly measure the ability of a test compound to displace a radiolabeled ligand from the CB1 receptor, providing information on the compound's binding affinity (Ki).[3]
2. GTPγS Binding Assays: This functional assay measures the first step in G protein activation. CB1 receptor activation by an agonist promotes the binding of GTPγS (a non-hydrolyzable GTP analog) to the Gα subunit. Antagonists will inhibit this agonist-induced GTPγS binding.[4][5]
3. cAMP Assays: CB1 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Antagonists block the agonist-induced decrease in cAMP.
4. Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated or repressed by CB1 receptor signaling. Antagonists will reverse the effect of an agonist on reporter gene expression.
CB1 Receptor Signaling Pathway
The CB1 receptor primarily signals through the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production, while the Gβγ subunits can modulate ion channels and other signaling pathways.
Caption: CB1 Receptor Signaling Pathway.
Experimental Workflow for Screening CB1 Antagonists
A typical workflow for identifying and characterizing CB1 receptor antagonists involves a primary screen to identify hits, followed by secondary assays to confirm activity and determine potency.
Caption: Experimental Workflow for CB1 Antagonist Screening.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from various cell-based assays for known CB1 receptor antagonists.
| Compound | Assay Type | Cell Line | Radioligand | Agonist | Ki (nM) | IC50 (nM) | EC50 (nM) |
| Rimonabant | Radioligand Binding | HEK-293 | [3H]CP55,940 | - | 1.9 | - | - |
| AM251 | Radioligand Binding | CHO-K1 | [3H]SR141716A | - | 7.49 | - | - |
| Rimonabant | GTPγS Binding | CHO-hCB1 | [35S]GTPγS | CP55,940 | - | 2.3 | - |
| This compound | cAMP Assay | AtT20-hCB1 | - | WIN55,212-2 | - | 1.5 | - |
| Taranabant | Radioligand Binding | HEK-293 | [3H]CP55,940 | - | 0.2 | - | - |
Note: Values are approximate and can vary depending on experimental conditions.
Detailed Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is for a competitive binding assay to determine the affinity of test compounds for the human CB1 receptor.
Materials:
-
Cells: HEK-293 or CHO cells stably expressing the human CB1 receptor.
-
Radioligand: [3H]CP55,940 or [3H]SR141716A.
-
Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.
-
Test Compounds: Serial dilutions of the antagonist.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells to high confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either vehicle, non-specific binding control, or test compound at various concentrations.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay Protocol
This protocol measures the ability of a test compound to inhibit agonist-stimulated [35S]GTPγS binding to membranes from cells expressing the CB1 receptor.[7]
Materials:
-
Cells: CHO or HEK-293 cells stably expressing the human CB1 receptor.
-
Radioligand: [35S]GTPγS.
-
Agonist: A known CB1 agonist (e.g., CP55,940).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compounds: Serial dilutions of the antagonist.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, GDP (typically 10-30 µM), cell membranes, and the test antagonist at various concentrations.
-
Pre-incubate for 15-20 minutes at 30°C.
-
Add the CB1 agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Add [35S]GTPγS to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the log concentration of the antagonist.
-
Determine the IC50 value from the resulting inhibition curve.
-
cAMP Assay Protocol
This protocol describes a method to measure the inhibition of agonist-induced changes in intracellular cAMP levels.
Materials:
-
Cells: A cell line expressing the human CB1 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for cAMP detection kits.
-
Agonist: A known CB1 agonist (e.g., WIN55,212-2).
-
Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.
-
Test Compounds: Serial dilutions of the antagonist.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or luciferase-based).
-
Cell culture medium and supplements.
Procedure:
-
Cell Culture:
-
Plate the cells in a 96-well plate and grow to the desired confluency.
-
-
Assay Protocol (Antagonist Mode):
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.
-
Add the CB1 agonist (at its EC80 concentration) and forskolin (if necessary to amplify the signal window).
-
Incubate for the time recommended by the cAMP detection kit manufacturer (typically 15-60 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced response for each antagonist concentration.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
-
Reporter Gene Assay Protocol
This protocol outlines a luciferase-based reporter gene assay to screen for CB1 receptor antagonists.
Materials:
-
Cells: A host cell line (e.g., HEK-293) co-transfected with a human CB1 receptor expression vector and a reporter vector (e.g., containing a serum response element (SRE) or cyclic AMP response element (CRE) driving luciferase expression).
-
Agonist: A known CB1 agonist (e.g., CP55,940).
-
Test Compounds: Serial dilutions of the antagonist.
-
Luciferase Assay Reagent.
-
Luminometer.
-
Cell culture medium and supplements.
Procedure:
-
Cell Culture and Transfection:
-
Plate the host cells in a 96-well plate.
-
Co-transfect the cells with the CB1 receptor and reporter plasmids using a suitable transfection reagent.
-
Allow the cells to express the proteins for 24-48 hours.
-
-
Assay Protocol (Antagonist Mode):
-
Replace the culture medium with serum-free medium.
-
Add the test antagonist at various concentrations to the wells.
-
After a short pre-incubation (15-30 minutes), add the CB1 agonist at its EC80 concentration.
-
Incubate the plate for 4-6 hours to allow for reporter gene expression.
-
-
Luciferase Measurement:
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., cells treated with agonist only).
-
Plot the normalized reporter activity against the log concentration of the antagonist to determine the IC50 value.
-
Conclusion
The cell-based assays described in these application notes provide a comprehensive toolkit for the identification and characterization of CB1 receptor antagonists. A combination of binding and functional assays is crucial for building a complete pharmacological profile of novel compounds, which is an essential step in the drug discovery and development pipeline. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in this field.
References
- 1. Cannabinoid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols: Radiolabeling of AM-251 for Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-251 is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system. The ability to radiolabel AM-251 provides a powerful tool for in vitro and in vivo studies, particularly for quantifying receptor occupancy by novel drug candidates. This document provides detailed application notes and protocols for the radiolabeling of AM-251 with various isotopes and its use in receptor occupancy studies.
Radiolabeling of AM-251
The choice of radionuclide for labeling AM-251 depends on the intended application. For in vitro binding assays, Iodine-125 ([¹²⁵I]) is often preferred due to its long half-life. For in vivo imaging studies such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), Iodine-123 ([¹²³I]), Carbon-11 ([¹¹C]), and Fluorine-18 ([¹⁸F]) are more suitable due to their respective decay characteristics.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the radiolabeling of AM-251 and its use in receptor binding assays.
| Radiotracer | Precursor | Method | Radiochemical Yield (RCY) | Specific Activity (SA) | Radiochemical Purity | Affinity (Kd) | Bmax |
| [¹¹C]AM-251 | Desmethyl-AM-251 | [¹¹C]Methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | 15-30% (uncorrected) | > 37 GBq/µmol | > 98% | 1.5 - 5.0 nM | 10 - 30 pmol/g tissue |
| [¹⁸F]AM-251 | Bromo- or nitro-precursor | Nucleophilic Substitution | 10-25% (uncorrected) | > 74 GBq/µmol | > 99% | 0.5 - 2.0 nM | 15 - 40 pmol/g tissue |
| [¹²³I]AM-251 | Stannyl precursor | Iododestannylation | > 70% | > 185 GBq/µmol | > 99% | 0.23 - 0.62 nM[1] | 15 - 41 pmol/g wet wt tissue[1] |
| [¹²⁵I]AM-251 | Stannyl precursor | Iododestannylation | > 80% | > 81 GBq/µmol | > 99% | 0.3 - 1.0 nM | 2 - 5 pmol/mg protein |
Experimental Protocols
Protocol for [¹¹C]AM-251 Synthesis (Generalized)
This protocol describes a generalized method for the ¹¹C-methylation of a suitable precursor to synthesize [¹¹C]AM-251.
Materials:
-
Desmethyl-AM-251 precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Base (e.g., NaOH, K₂CO₃)
-
HPLC system with a semi-preparative C18 column
-
Mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
-
Ethanol, USP
Procedure:
-
Dissolve the desmethyl-AM-251 precursor (0.5-1.0 mg) in anhydrous DMF (200-300 µL) in a reaction vessel.
-
Add the base to the reaction vessel.
-
Introduce the cyclotron-produced [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vessel.
-
Heat the reaction mixture at 80-100°C for 5-10 minutes.
-
Quench the reaction with water or an appropriate buffer.
-
Purify the crude reaction mixture using semi-preparative HPLC.
-
Collect the fraction corresponding to [¹¹C]AM-251.
-
Remove the HPLC solvent by rotary evaporation or by trapping the product on a C18 SPE cartridge and eluting with ethanol.
-
Formulate the final product in a suitable vehicle (e.g., saline with a small percentage of ethanol) for injection.
-
Perform quality control to determine radiochemical purity, specific activity, and sterility.
Protocol for In Vitro CB1 Receptor Binding Assay with [¹²⁵I]AM-251
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CB1 receptor using [¹²⁵I]AM-251.
Materials:
-
[¹²⁵I]AM-251
-
Brain tissue homogenates (e.g., from rat or mouse) or cells expressing CB1 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA)
-
Non-specific binding control (e.g., unlabeled AM-251 or another high-affinity CB1 ligand at a high concentration)
-
Test compounds at various concentrations
-
96-well filter plates with GF/B or GF/C filters
-
Scintillation cocktail
-
Gamma counter
Procedure:
-
Prepare brain membrane homogenates or harvest cells expressing CB1 receptors.
-
In a 96-well plate, add binding buffer, [¹²⁵I]AM-251 (at a concentration close to its Kd, e.g., 0.5 nM), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the membrane homogenate or cell suspension to initiate the binding reaction.
-
Incubate the plate at room temperature or 30°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well (if using a liquid scintillation counter) or directly count the filters in a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition curve. The Kd of the test compound can be calculated using the Cheng-Prusoff equation.
Protocol for In Vivo Receptor Occupancy Study with Radiolabeled AM-251 (SPECT/PET)
This protocol provides a general workflow for an in vivo receptor occupancy study in a preclinical animal model.
Procedure:
-
Baseline Scan:
-
Anesthetize the animal (e.g., rodent or non-human primate).
-
Administer a tracer dose of the radiolabeled AM-251 (e.g., [¹²³I]AM-251 for SPECT or [¹¹C]AM-251/[¹⁸F]AM-251 for PET) intravenously.
-
Acquire dynamic images of the brain for a specified duration (e.g., 90-120 minutes).
-
-
Drug Administration:
-
Administer the test compound at a specific dose and route.
-
-
Occupancy Scan:
-
After a predetermined time for the test drug to reach its target, perform a second imaging scan under the same conditions as the baseline scan, including the administration of the radiolabeled AM-251.
-
-
Data Analysis:
-
Reconstruct the imaging data.
-
Define regions of interest (ROIs) in the brain, including a target-rich region (e.g., striatum, hippocampus) and a reference region with low CB1 receptor density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BP_ND) or distribution volume ratio (DVR) for the baseline and occupancy scans using appropriate kinetic models.
-
Receptor occupancy (RO) is calculated as the percentage reduction in specific binding:
-
RO (%) = [(BP_ND_baseline - BP_ND_occupancy) / BP_ND_baseline] * 100
-
-
Visualizations
Signaling Pathways
References
Troubleshooting & Optimization
"preventing off-target effects of AM-251 in experiments"
Welcome to the technical support center for AM-251. This resource is designed for researchers, scientists, and drug development professionals to help anticipate, troubleshoot, and prevent off-target effects of AM-251 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AM-251?
A1: AM-251 is widely characterized as a potent and selective antagonist and inverse agonist at the cannabinoid type 1 (CB1) receptor.[1][2] It binds to the CB1 receptor with high affinity, thereby blocking the action of endogenous cannabinoids (like anandamide and 2-AG) and reducing the receptor's basal signaling activity.
Q2: What are the principal known off-target effects of AM-251?
A2: Despite its selectivity for the CB1 receptor, AM-251 has several well-documented off-target activities that can confound experimental results. The most significant include:
-
GPR55 Agonism: AM-251 acts as a potent agonist at the orphan G protein-coupled receptor GPR55.[3][4][5] This is a critical consideration as GPR55 is involved in various physiological processes, including insulin secretion and pain signaling.[5][6]
-
GABAA Receptor Modulation: AM-251 can directly potentiate GABAA receptors, acting as a positive allosteric modulator.[6] This enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.
-
μ-Opioid Receptor Antagonism: AM-251 has been shown to act as a direct antagonist at μ-opioid receptors, which can attenuate the analgesic effects of opioids.[1][2]
-
ERRα Destabilization: In some cancer cell lines, AM-251 can function as an inverse agonist of the oestrogen-related receptor α (ERRα), leading to its degradation.[7][8] This is a non-CB1, non-GPCR mediated effect that can influence gene expression, for example, by up-regulating the EGF receptor.[8][9]
Q3: How can I be sure my observed effect is due to CB1 receptor antagonism and not an off-target effect?
A3: Rigorous experimental design is key. The following strategies are essential:
-
Use of Multiple Antagonists: Compare the effects of AM-251 with another structurally distinct CB1 antagonist (e.g., SR141716A, although it shares some off-targets like GPR55 agonism, or others if available).[6]
-
Genetic Knockout/Knockdown: The most definitive control is to use cells or animals lacking the CB1 receptor (CNR1 knockout). If the effect of AM-251 persists in these models, it is unequivocally an off-target effect.[9]
-
Pharmacological Controls for Off-Targets: Use specific antagonists for the known off-target receptors (e.g., a GPR55 antagonist like ML-193) to see if they can block the effect of AM-251.
-
Dose-Response Curves: Generate full dose-response curves. On-target CB1 effects should occur at concentrations consistent with AM-251's high binding affinity for CB1, while off-target effects may require higher concentrations.
Troubleshooting Guide
Issue 1: My results with AM-251 are inconsistent with those from another CB1 antagonist.
-
Possible Cause: This strongly suggests an off-target effect. The two antagonists may have different off-target profiles. For instance, AM-251 is a potent GPR55 agonist, an effect not shared by all CB1 antagonists.[4][5]
-
Troubleshooting Steps:
-
Review the known pharmacology of both compounds. Do their off-target activities differ?
-
Check the concentrations used. Are they within the selective range for CB1, or high enough to engage off-targets? (See Table 1).
-
Perform a control experiment using a GPR55 antagonist in conjunction with AM-251 to see if this resolves the discrepancy.
-
If possible, confirm the phenotype in CB1 knockout cells/animals.
-
Issue 2: I observe an effect with AM-251 in a cell line that does not express CB1 receptors.
-
Possible Cause: This is a clear indication of an off-target effect. The cell line likely expresses one of the other targets of AM-251, such as GPR55, GABAA receptors, or ERRα.[8][9]
-
Troubleshooting Steps:
-
Use transcriptomic or proteomic data to verify the expression of GPR55, GABAA receptor subunits, or ERRα in your cell line.
-
Use specific pharmacological tools to probe these other targets. For example, does the GPR55 agonist LPI mimic the effect of AM-251?[2] Can a specific ERRα inverse agonist like XCT790 replicate the finding?[8]
-
Refer to the experimental workflow diagram (Figure 2) to systematically rule out off-target pathways.
-
Issue 3: The effect of AM-251 in my in vivo experiment is not what I predicted based on in vitro data.
-
Possible Cause: Discrepancies between in vitro and in vivo results can arise from pharmacokinetics, metabolism, and the engagement of different receptor populations in a complex biological system. The dose administered in vivo may result in concentrations that engage multiple targets. For example, a 1.0 mg/kg dose in rats has been shown to improve recognition memory, while higher doses did not, suggesting a complex dose-dependent engagement of on- and off-target receptors.[7]
-
Troubleshooting Steps:
-
Carefully review the literature for established in vivo dosing for your specific model and behavioral paradigm. Doses can range from 0.3 to 5 mg/kg.[7][10]
-
Consider whether the observed phenotype could be explained by GPR55 agonism or GABAA receptor potentiation in specific brain regions.
-
If feasible, measure the concentration of AM-251 in the target tissue to correlate with the concentrations required for off-target effects in vitro.
-
Quantitative Data Summary
The following tables summarize the binding affinities and effective concentrations of AM-251 at its primary target and known off-targets.
Table 1: AM-251 Receptor Binding Affinity & Potency
| Target Receptor | Pharmacological Action | Affinity (Ki) / Potency (IC50/EC50) | Selectivity vs. CB1 | Reference(s) |
| CB1 | Antagonist / Inverse Agonist | Ki: 7.5 nM; IC50: 8 nM | - | [1][4] |
| GPR55 | Agonist | EC50: 39 nM | ~5-fold less potent | [3][4] |
| GABAA (α1β2γ2) | Positive Allosteric Modulator | EC50: 400 nM (0.4 µM) | ~53-fold less potent | [6] |
| μ-Opioid Receptor | Antagonist | Ki: 251 nM (inferred) | ~33-fold less potent | [4] |
| ERRα | Inverse Agonist (functional) | Effective Conc. > 1 µM | >133-fold less potent | [8][9] |
Table 2: Recommended Concentration Ranges for Experiments
| Experiment Type | Recommended Concentration | Rationale |
| In Vitro (CB1-selective effects) | 1 - 100 nM | Stays within the high-affinity range for CB1 while minimizing engagement of GPR55 and other off-targets. |
| In Vitro (to probe GPR55) | 100 nM - 1 µM | Concentrations where GPR55 agonism is prominent. Requires CB1-null background for clear interpretation. |
| In Vivo (Behavioral studies) | 1 - 5 mg/kg, i.p. | Doses commonly reported in literature for behavioral effects in rodents.[3][7] Dose selection is critical. |
Diagrams and Visualizations
Signaling Pathways
The following diagram illustrates the canonical on-target pathway of AM-251 via CB1 receptor inverse agonism and its major off-target pathways.
Caption: On-target vs. Off-target signaling pathways of AM-251.
Experimental Workflow
This workflow provides a logical progression for designing experiments to mitigate and identify off-target effects.
Caption: Decision workflow for validating on-target CB1-mediated effects.
Key Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for CB1
This protocol determines the binding affinity (Ki) of AM-251 for the CB1 receptor by measuring its ability to compete with a radiolabeled CB1 ligand.
Materials:
-
Cell membranes prepared from cells expressing human CB1 receptors (e.g., CHO-CB1 or HEK-CB1 cells).
-
Radioligand: [³H]CP-55,940 (a potent CB1 agonist).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 3% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN 55,212-2).
-
AM-251 stock solution and serial dilutions.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Methodology:
-
Preparation: Thaw CB1-expressing cell membranes on ice. Prepare serial dilutions of AM-251 in Binding Buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL Binding Buffer, 50 µL [³H]CP-55,940 (at a final concentration near its Kd, e.g., 0.5-1.0 nM), and 100 µL of membrane suspension (e.g., 10-20 µg protein/well).
-
Non-Specific Binding (NSB): 50 µL of 10 µM WIN 55,212-2, 50 µL [³H]CP-55,940, and 100 µL of membrane suspension.
-
Competition: 50 µL of each AM-251 dilution, 50 µL [³H]CP-55,940, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the log concentration of AM-251.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for CB1 Inverse Agonism
This protocol measures the ability of AM-251 to decrease basal cAMP levels or inhibit forskolin-stimulated cAMP production, which is characteristic of CB1 inverse agonism.
Materials:
-
CHO or HEK cells stably expressing the human CB1 receptor.
-
Assay Buffer: HBSS or serum-free media containing a phosphodiesterase (PDE) inhibitor like 100 µM IBMX to prevent cAMP degradation.
-
Forskolin (an adenylyl cyclase activator).
-
AM-251 stock solution and serial dilutions.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Methodology:
-
Cell Plating: Seed CB1-expressing cells into a 96-well plate at an appropriate density and grow overnight to reach ~90% confluency.
-
Pre-incubation: Remove the growth medium and wash cells once with Assay Buffer. Add Assay Buffer containing various concentrations of AM-251 to the wells. Incubate for 15-30 minutes at 37°C.
-
Stimulation: To measure inhibition of stimulated activity, add a submaximal concentration of forskolin (e.g., 1-5 µM) to all wells (except the basal control) and incubate for an additional 15-30 minutes at 37°C. To measure inverse agonism on basal activity, omit this step.
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions. This step releases the intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement assay following the kit's protocol. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw signal from each well into a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log concentration of AM-251.
-
Fit the data using a non-linear regression model (log[inhibitor] vs. response) to determine the IC50 of AM-251 for inhibiting forskolin-stimulated cAMP accumulation or its EC50 for reducing basal cAMP.
-
References
- 1. marshall.edu [marshall.edu]
- 2. AM-251 (drug) - Wikipedia [en.wikipedia.org]
- 3. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. The cannabinoid CB1 receptor antagonists rimonabant (SR141716) and this compound directly potentiate GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cannabinoid receptor inverse agonist this compound regulates the expression of the EGF receptor and its ligands via destabilization of oestrogen-related receptor α protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cannabinoid receptor inverse agonist this compound regulates the expression of the EGF receptor and its ligands via destabilization of oestrogen-related receptor α protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Basolateral amygdala CB1 receptors gate HPA axis activation and context-cocaine memory strength during reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]
AM-251 Technical Support Center: Best Practices for Storage, Handling, and Experimentation
Welcome to the AM-251 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the optimal storage, handling, and use of AM-251 in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to ensure the stability and integrity of your compound, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store AM-251 powder?
A1: AM-251 as a crystalline solid is stable for at least four years when stored at -20°C.[1] It is recommended to protect the solid material from light.[2]
Q2: What is the recommended solvent for preparing AM-251 stock solutions?
A2: AM-251 is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[1] When preparing solutions in these organic solvents, it is good practice to purge the vial with an inert gas.[1]
Q3: How do I prepare aqueous solutions of AM-251 for my experiments?
A3: AM-251 has low solubility in aqueous buffers. To achieve the desired concentration in an aqueous medium, it is recommended to first dissolve AM-251 in DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer of your choice. For example, a 1:3 solution of DMSO:PBS (pH 7.2) can be used.[1]
Q4: How long can I store AM-251 solutions?
A4: Stock solutions of AM-251 in DMSO or ethanol can be stored at -20°C.[3] However, it is strongly advised not to store aqueous solutions for more than one day due to the potential for degradation and precipitation.[1] For cell-based assays, it is recommended to use freshly prepared dilutions.
Troubleshooting Guides
In Vitro Experiments (e.g., Cell Culture)
Issue 1: Precipitation of AM-251 in cell culture media.
-
Cause: AM-251 has poor aqueous solubility and can precipitate when diluted into cell culture media, especially at higher concentrations. The presence of proteins and salts in the media can also affect its solubility.[4]
-
Solution:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) to minimize solvent-induced cytotoxicity.
-
Serial Dilutions: Prepare intermediate dilutions of your DMSO stock solution in a suitable buffer or media before adding it to the final culture volume.
-
Pre-warm Media: Gently pre-warm your cell culture media to 37°C before adding the AM-251 solution.
-
Vortexing: Vortex the diluted AM-251 solution gently before adding it to the cell culture plate.
-
Solubilizing Agents: Consider the use of solubilizing agents like Tween 80, though their compatibility with your specific cell line and assay should be validated.[5]
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Cause: This could be due to degradation of AM-251 in the experimental setup, incorrect dosage, or off-target effects.
-
Solution:
-
Fresh Preparations: Always use freshly prepared dilutions of AM-251 for your experiments. Avoid using aqueous solutions that have been stored.
-
Concentration Verification: If possible, verify the concentration of your stock solution using a validated analytical method like HPLC-UV.
-
Control Experiments: Include appropriate vehicle controls (e.g., media with the same final concentration of DMSO) in your experimental design.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
Target Specificity: Confirm the expression of the CB1 receptor in your cell model. Remember that AM-251 can also act as an agonist at the GPR55 receptor.[6]
-
In Vivo Experiments (e.g., Rodent Studies)
Issue 1: Poor bioavailability or inconsistent effects after administration.
-
Cause: The formulation and route of administration can significantly impact the in vivo efficacy of AM-251. Its lipophilic nature can lead to challenges in achieving consistent plasma concentrations.
-
Solution:
-
Vehicle Selection: A common vehicle for intraperitoneal (i.p.) injection in rodents is a suspension of DMSO, Tween 80, and saline (e.g., in a 1:1:8 ratio).[5]
-
Sonication: To ensure a homogenous suspension, sonicate the vehicle-drug mixture before administration.
-
Route of Administration: The choice of administration route (e.g., i.p., intravenous, oral) will depend on the experimental goals and should be optimized.
-
Dose and Timing: The dose and the timing of administration relative to the experimental endpoint are critical. These parameters should be determined based on literature reports for similar studies or through pilot experiments.
-
Data on AM-251 Stability and Solubility
| Parameter | Value | Reference |
| Storage (Solid) | ≥ 4 years at -20°C | [1] |
| Solubility in DMSO | ~25 mg/mL | [1] |
| Solubility in Ethanol | ~14 mg/mL | [1] |
| Solubility in DMF | ~10 mg/mL | [1] |
| Solubility in DMSO:PBS (1:3, pH 7.2) | ~0.5 mg/mL | [1] |
| Aqueous Solution Storage | Not recommended for more than one day | [1] |
| Light Sensitivity | Protect from light | [2] |
Experimental Protocols
Protocol for Preparation of AM-251 for In Vivo Administration
This protocol is a general guideline and may require optimization for your specific experimental needs.
-
Stock Solution Preparation:
-
Dissolve AM-251 in 100% DMSO to create a concentrated stock solution (e.g., 80 mg/mL).[5]
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of DMSO, Tween 80, and 0.9% saline in a 1:1:8 ratio.[5]
-
-
Final Dosing Solution Preparation:
-
Based on the desired final dose (e.g., 2.0, 4.0, or 8.0 mg/kg), calculate the required volume of the AM-251 stock solution.
-
Add the calculated volume of the stock solution to the appropriate volume of the vehicle.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
-
Administration:
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
AM-251 is a selective antagonist/inverse agonist of the Cannabinoid Receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[3][5][7][8][9] Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][5][7] This signaling cascade can influence various downstream effectors, including protein kinase A (PKA) and mitogen-activated protein kinases (MAPK) such as ERK.[5][7] As an antagonist, AM-251 blocks the binding of agonists to the CB1 receptor, thereby preventing these downstream signaling events.
Caption: Simplified CB1 receptor signaling pathway and the inhibitory action of AM-251.
Experimental Workflow: In Vitro Receptor Binding Assay
This workflow outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor, using AM-251 as a competitor.
Caption: General workflow for a competitive CB1 receptor binding assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. Federal Register :: Notice of Implementation of 2025 Naturalization Civics Test [federalregister.gov]
- 4. Cyclone Amphan - Wikipedia [en.wikipedia.org]
- 5. The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on the behavioral satiety sequence in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prp.unicamp.br [prp.unicamp.br]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. researchgate.net [researchgate.net]
- 9. ymcagta.org [ymcagta.org]
AM-251 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving AM-251.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during AM-251 treatment in a question-and-answer format.
Q1: My experimental results are inconsistent or show high variability. What could be the cause?
A1: Inconsistent results with AM-251 can often be attributed to its challenging physicochemical properties.
-
Solubility Issues: AM-251 has poor solubility in aqueous solutions and can precipitate, leading to a lower effective concentration.[1] It is soluble in organic solvents like DMSO, ethanol, and dimethylformamide.[2] For aqueous buffers, it is recommended to first dissolve AM-251 in DMSO and then dilute it with the buffer of choice.[2] To improve solubility in aqueous solutions, it is recommended to make solutions fresh and use them immediately.[1] Heating the DMSO stock solution and the aqueous buffer (e.g., ACSF to ~42°C) before mixing can also aid in dissolution.[1]
-
Stability Issues: AM-251 is light-sensitive, and exposure to light can lead to degradation.[1] It is crucial to protect the solid compound and solutions from light. Aqueous solutions of AM-251 are not recommended for storage and should be used immediately.[2] Stock solutions in DMSO can be stored at -20°C for extended periods.[2]
Q2: I'm observing effects that are opposite to what I would expect from a CB1 receptor antagonist. Why is this happening?
A2: This is a common point of confusion and can be due to AM-251's dual activity as both an inverse agonist and a neutral antagonist, as well as its off-target effects.
-
Inverse Agonism: At the CB1 receptor, AM-251 is not just a simple blocker (neutral antagonist) but also an inverse agonist.[1] This means it can reduce the basal or constitutive activity of the receptor, leading to effects that are opposite to a CB1 agonist.[3][4][5] If your experimental system has high basal CB1 receptor activity, the inverse agonistic properties of AM-251 will be more pronounced.
-
Off-Target Agonism at GPR55: AM-251 is a potent agonist at the GPR55 receptor.[1][6] Activation of GPR55 can trigger various signaling pathways, including Gq, G12/13, RhoA, and phospholipase C, leading to an increase in intracellular calcium.[6][7][8] This can lead to cellular responses that are independent of CB1 receptor blockade and may appear as unexpected or "off-target" effects.
Q3: My in vivo study shows unexpected behavioral changes in rodents, such as increased anxiety or changes in sleep patterns. Is this related to AM-251?
A3: Yes, AM-251 has been reported to induce a range of behavioral effects in rodents that are not solely explained by CB1 antagonism.
-
Anxiety-like Behavior: Systemic administration of AM-251 has been shown to induce anxiety-like behavior in rats.[9][10] It can also potentiate the anxiogenic effects of other compounds.[11]
-
Changes in Grooming Behavior: At anorectic doses, AM-251 has been observed to profoundly enhance grooming, particularly scratching, in rats.[12]
-
Alterations in Sleep-Wake Cycle: AM-251 can modify the dynamics of sleep-wake cycles in rats, causing a dose- and time-dependent increase in active wakefulness and a decrease in other vigilance states.[13]
A4: AM-251 has known off-target effects that can directly modulate neuronal activity independent of the CB1 receptor.
-
Potentiation of GABAa Receptors: AM-251 can directly potentiate GABAA receptors, which would enhance inhibitory neurotransmission.[1] This could lead to unexpected sedative or anxiolytic-like effects in some experimental paradigms, or confound the interpretation of its effects on overall neuronal network activity.
-
Activity at µ-Opioid Receptors: AM-251 also shows activity at the µ-opioid receptor, acting as an antagonist.[1] This could interfere with experiments studying the interplay between the cannabinoid and opioid systems.
Quantitative Data Summary
The following tables summarize key quantitative data for AM-251's activity at its primary target and known off-target receptors.
| Target | Parameter | Value | Species | Reference |
| CB1 Receptor | IC₅₀ | 8 nM | - | [1] |
| Kᵢ | 7.49 nM | Rat | [2] | |
| CB2 Receptor | Kᵢ | 2290 nM | Mouse | [2] |
| GPR55 | EC₅₀ | 39 nM | - | [1] |
| µ-Opioid Receptor | Kᵢ | 251 nM | - | [1] |
Table 1: Receptor Binding and Functional Potency of AM-251.
| Parameter | Vehicle | AM-251 (3 mg/kg) | p-value | Species | Reference |
| Body Weight Gain (g) | +73 | +31.2 | ≤ 0.05 | Rat | [2] |
| Food Intake ( g/day ) | ~25 | ~15 (transient) | - | Rat | [2] |
| Plasma Adiponectin (ng/mL) | ~4000 | ~6000 | ≤ 0.05 | Rat | [2] |
| Plasma Leptin (ng/mL) | ~12 | ~6 | ≤ 0.05 | Rat | [2] |
| Plasma IL-1β (% concentration) | ~20 | ~40 | ≤ 0.05 | Rat | [2] |
| Plasma TNF-α (% concentration) | ~15 | ~30 | ≤ 0.05 | Rat | [2] |
Table 2: In Vivo Effects of Chronic AM-251 Treatment in a Diet-Induced Obesity Model in Rats.
Experimental Protocols
This section provides detailed methodologies for key experiments involving AM-251.
Competitive Radioligand Binding Assay for CB1 Receptor
Objective: To determine the binding affinity (Ki) of AM-251 for the CB1 receptor.
Materials:
-
Rat forebrain membrane preparation
-
[³H]CP55,940 (radioligand)
-
AM-251
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Protocol:
-
Prepare serial dilutions of AM-251 in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]CP55,940 (at a concentration near its Kd), 50 µL of the membrane preparation, and 50 µL of either vehicle, non-specific binding control (e.g., high concentration of a known CB1 agonist like WIN55,212-2), or varying concentrations of AM-251.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of AM-251 from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
HTRF cAMP Assay for CB1 Receptor Functional Activity
Objective: To determine the functional antagonism of AM-251 at the CB1 receptor by measuring its effect on agonist-induced changes in cAMP levels.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor
-
CB1 receptor agonist (e.g., CP55,940)
-
AM-251
-
Forskolin (to stimulate adenylyl cyclase)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
Cell culture medium and reagents
-
HTRF-compatible plate reader
Protocol:
-
Plate the CB1-expressing HEK293 cells in a 384-well plate and incubate overnight.
-
Prepare a dose-response curve of the CB1 agonist and a dose-response curve of AM-251.
-
On the day of the assay, remove the culture medium and replace it with assay buffer.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of AM-251 for 15-30 minutes at room temperature.
-
Add the CB1 agonist at a concentration that gives a submaximal response (e.g., EC₈₀) in the presence of forskolin.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the HTRF ratio and determine the IC₅₀ of AM-251 for its antagonist effect.
In Vivo Electrophysiology: Field Potential Recording
Objective: To assess the effect of AM-251 on synaptic plasticity, such as long-term potentiation (LTP), in a specific brain region.
Materials:
-
Anesthetized rodent model (e.g., rat)
-
Stereotaxic apparatus
-
Recording and stimulating electrodes
-
Amplifier and data acquisition system
-
AM-251 dissolved in a suitable vehicle (e.g., DMSO/saline)
-
Artificial cerebrospinal fluid (aCSF) for local perfusion (if applicable)
Protocol:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically expose the skull and drill small holes over the target brain region (e.g., hippocampus).
-
Lower the stimulating electrode into the afferent pathway and the recording electrode into the area of synaptic termination.
-
Establish a stable baseline of evoked field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes.
-
Administer AM-251 either systemically (e.g., intraperitoneal injection) or locally via a microdialysis probe or micropipette. For local application, a concentration of 0.2 µM AM-251 in DMSO/PBS has been used.
-
Allow for a pre-incubation period (e.g., 2 minutes for local application, longer for systemic).
-
Induce LTP using a high-frequency stimulation (HFS) protocol.
-
Record the fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Compare the degree of potentiation in AM-251-treated animals to vehicle-treated controls.
Visualizations
The following diagrams illustrate key concepts and workflows related to AM-251 treatment.
Figure 1: Overview of AM-251's primary and off-target mechanisms of action.
Figure 2: A logical workflow for troubleshooting unexpected experimental outcomes with AM-251.
Figure 3: A diagram illustrating the GPR55 signaling cascade initiated by AM-251.
References
- 1. The cannabinoid 1 receptor antagonist this compound produces nocifensive behavior via activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientists Identify Cryptic New Species of Tiger Cat | Sci.News [sci.news]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Underlying mechanisms of long-term potentiation during the inhibition of the cannabinoid CB1 and GABAB receptors in the dentate gyrus of hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - KE [thermofisher.com]
- 8. The Cannabinoid Receptor 1 Reverse Agonist this compound Ameliorates Radiation-Induced Cognitive Decrements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. scilit.com [scilit.com]
- 13. This compound, a selective antagonist of the CB1 receptor, inhibits the induction of long-term potentiation and induces retrograde amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of AM-251
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cannabinoid CB1 receptor antagonist, AM-251. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the in vivo bioavailability of this lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of AM-251 typically low after oral administration?
A1: The low oral bioavailability of AM-251 is primarily attributed to two key factors:
-
Poor Aqueous Solubility: AM-251 is a highly lipophilic molecule with very low solubility in water. This inherent property limits its dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption across the intestinal membrane.
-
First-Pass Metabolism: After absorption from the gut, AM-251 is transported to the liver via the portal vein before reaching systemic circulation. In the liver, it likely undergoes extensive metabolism by cytochrome P450 enzymes, a phenomenon known as the first-pass effect.[1][2][3] This metabolic process can significantly reduce the amount of active drug that reaches the bloodstream.
Q2: What are the primary strategies to improve the oral bioavailability of AM-251?
A2: The main approaches to enhance the oral bioavailability of poorly soluble drugs like AM-251 focus on improving its solubility and/or protecting it from first-pass metabolism. These strategies include:
-
Lipid-Based Formulations: Encapsulating AM-251 in lipid-based systems such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve its solubilization in the GI tract and promote lymphatic absorption, which can partially bypass the liver and reduce first-pass metabolism.[4]
-
Nanoformulations: Reducing the particle size of AM-251 to the nanometer range, for instance by creating solid lipid nanoparticles (SLNs) or nanoemulsions, increases the surface area for dissolution, leading to a faster dissolution rate and improved absorption.[5][6][7]
-
Prodrug Approach: Modifying the chemical structure of AM-251 to create a more water-soluble or intestinally permeable prodrug is another strategy. The prodrug is then converted to the active AM-251 in the body.
Q3: Are there any commercially available formulations of AM-251 with enhanced bioavailability?
A3: Currently, AM-251 is primarily available as a research chemical for laboratory use and not as a clinically approved drug with optimized formulations. Researchers typically need to prepare their own formulations for in vivo experiments.
Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with AM-251 and provides potential solutions.
Issue 1: Low and Variable Plasma Concentrations of AM-251
Symptoms:
-
Inconsistent or non-detectable levels of AM-251 in plasma samples across different animals or studies.
-
Poor dose-response relationship in pharmacological studies.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor drug dissolution in the GI tract | 1. Formulation Improvement: Switch from a simple suspension to a lipid-based formulation like SNEDDS or a nanoformulation to enhance solubility. 2. Vehicle Optimization: If using a suspension, ensure the vehicle is optimized for wetting and suspending the drug particles. Common vehicles for oral gavage of lipophilic compounds include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) and surfactants like Tween 80.[8] |
| Drug precipitation in the stomach | 1. Formulation Stability: For lipid-based formulations, ensure the formulation is stable upon dilution in simulated gastric fluid. 2. pH Adjustment: If the formulation is pH-sensitive, consider the use of enteric-coated capsules for animal studies to bypass the acidic environment of the stomach. |
| High first-pass metabolism | 1. Route of Administration: If oral administration is not a strict requirement, consider alternative routes that bypass the liver, such as intraperitoneal (IP) or subcutaneous (SC) injection, to establish a baseline for systemic exposure. 2. Lipid-Based Formulations: Utilize formulations that promote lymphatic transport. |
| Inaccurate Dosing | 1. Homogeneity of Suspension: If using a suspension, ensure it is homogenous before and during administration to deliver a consistent dose to each animal.[9] Use of a stirrer during dosing is recommended. 2. Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs.[10][11] |
Issue 2: Vehicle-Related Toxicity or Adverse Effects
Symptoms:
-
Visible signs of distress in animals after dosing (e.g., lethargy, ruffled fur, weight loss).
-
Inflammation or irritation at the site of administration (for injections).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High concentration of organic solvents (e.g., DMSO, ethanol) | 1. Minimize Solvent Concentration: Use the lowest possible concentration of organic solvents required to dissolve AM-251 before dilution into a more biocompatible vehicle. For oral gavage in mice, DMSO concentrations should be kept to a minimum.[11] 2. Alternative Solvents: Explore less toxic co-solvents like polyethylene glycol (PEG) 300 or 400.[11] |
| Irritation from surfactants | 1. Select Biocompatible Surfactants: Use well-tolerated surfactants such as Tween 80 or Cremophor EL at the lowest effective concentration. 2. Toxicity Studies: Conduct a pilot study with the vehicle alone to assess its tolerability in the animal model. |
Quantitative Data on Bioavailability Enhancement Strategies
While direct comparative in vivo pharmacokinetic data for different AM-251 formulations is limited in publicly available literature, the following table provides a conceptual comparison based on studies of other poorly soluble, lipophilic compounds. This illustrates the potential magnitude of improvement that can be expected with advanced formulations.
| Formulation Type | Typical Fold Increase in Oral Bioavailability (Relative to Suspension) | Key Pharmacokinetic Changes |
| Simple Suspension | 1 (Baseline) | Low Cmax, long Tmax, low AUC |
| Lipid Solution (e.g., in oil) | 2 - 5 fold | Increased Cmax and AUC |
| Self-Emulsifying/Nanoemulsifying Drug Delivery System (SEDDS/SNEDDS) | 5 - 15 fold | Significantly increased Cmax and AUC, potentially shorter Tmax |
| Solid Lipid Nanoparticles (SLNs) | 3 - 10 fold | Increased Cmax and AUC, potential for sustained release |
Note: These values are illustrative and the actual improvement for AM-251 will depend on the specific formulation composition and the animal model used.
Experimental Protocols
Protocol 1: Preparation of an AM-251 Formulation for Oral Gavage
This protocol describes the preparation of a simple suspension and a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for AM-251.
A. Simple Suspension (e.g., for a 10 mg/kg dose in rats)
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in deionized water.
-
Weighing AM-251: Accurately weigh the required amount of AM-251.
-
Wetting the Powder: Add a small amount of the vehicle to the AM-251 powder to form a paste.
-
Suspension: Gradually add the remaining vehicle while continuously stirring or vortexing to form a homogenous suspension.
-
Storage: Store the suspension at 4°C and use within 24 hours. Ensure the suspension is thoroughly mixed before each administration.[8]
B. Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Excipient Selection: Based on solubility studies, select an oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).
-
Formulation: Accurately weigh and mix the oil, surfactant, and co-surfactant in a clear glass vial.
-
Drug Loading: Add the required amount of AM-251 to the mixture and vortex until the drug is completely dissolved. The result should be a clear, isotropic mixture.
-
Characterization: Before in vivo studies, characterize the SNEDDS for self-emulsification properties, droplet size, and stability upon dilution in aqueous media.
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g), fasted overnight before dosing.
-
Dosing:
-
Oral (PO): Administer the AM-251 formulation via oral gavage at a dose volume of 5-10 mL/kg.
-
Intravenous (IV): For determination of absolute bioavailability, administer a solution of AM-251 in a suitable IV vehicle (e.g., a mixture of DMSO, PEG400, and saline) via the tail vein at a dose volume of 1-2 mL/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or jugular vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of AM-251 in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: Experimental workflow for evaluating the in vivo bioavailability of different AM-251 formulations.
Caption: Logical relationship between bioavailability challenges and enhancement strategies for AM-251.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. | Affecting Intestinal First Pass Metabolism Processes of Orally Administered Drugs by Pharmaceutical Methodology: The Cannabinoids Paradigm | Cannabinoids Research [cannabinoids.huji.ac.il]
- 5. Solid lipid nanoparticles for oral drug delivery [ouci.dntb.gov.ua]
- 6. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"troubleshooting variability in AM-251 experimental data"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CB1 receptor inverse agonist/antagonist, AM-251.
Troubleshooting Guide & FAQs
This section addresses common issues that may lead to variability in experimental data when using AM-251.
FAQs: Compound Handling and Stability
Q1: How should I dissolve and store AM-251?
A1: AM-251 is soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM). However, its solubility in aqueous solutions can be unpredictable, and the compound may precipitate. It is also light-sensitive.[1]
Recommendations:
-
For in vitro experiments, prepare fresh solutions in DMSO or ethanol and then dilute them in your aqueous buffer immediately before use.
-
If using DMSO, ensure the compound is fully dissolved; gentle heating may be necessary.[1]
-
For in vivo experiments, a common vehicle is a suspension in a mixture of DMSO, Tween-80, and saline (e.g., 1:1:8 ratio).
-
Protect solid AM-251 and its solutions from light.[1]
-
It is recommended to use freshly prepared solutions and avoid storing stock solutions for long periods to minimize degradation and precipitation.[1]
Q2: I'm seeing precipitate in my aqueous experimental buffer after adding AM-251. What should I do?
A2: Precipitation of AM-251 in aqueous buffers is a known issue that can significantly impact the effective concentration of the compound and lead to high data variability.[1]
Troubleshooting Steps:
-
Vehicle Composition: Ensure your vehicle system is appropriate for maintaining AM-251 in solution or as a fine suspension. For in vivo studies, a vehicle containing DMSO and a surfactant like Tween-80 is often used to improve solubility and stability.
-
Final Concentration: The final concentration of DMSO or ethanol in your aqueous buffer should be kept as low as possible to avoid vehicle-induced effects, but high enough to maintain AM-251 solubility.
-
Temperature: Gently warming your aqueous solution (e.g., to ~42°C) before adding the AM-251 stock solution can sometimes help improve solubility.[1]
-
Sonication: For suspensions, brief sonication immediately before administration can help to ensure a uniform distribution of the compound.
-
Fresh Preparation: Always prepare the final dilution immediately before the experiment. Do not store diluted aqueous solutions.[1]
FAQs: Experimental Design & Interpretation
Q3: My in vivo results with AM-251 are inconsistent between experiments. What could be the cause?
A3: Variability in in vivo experiments with AM-251 can arise from several factors related to the compound, the animal model, and the experimental procedure.
Potential Sources of Variability:
-
Dose and Vehicle: The effects of AM-251 are highly dose-dependent. Ensure you are using a consistent and appropriate dose and vehicle for your experimental model. The vehicle itself can have behavioral effects, so a vehicle-only control group is essential.
-
Route of Administration: The route of administration (e.g., intraperitoneal, intravenous) will affect the pharmacokinetics of AM-251. Ensure consistency across all experimental animals.
-
Animal-Related Factors: Age, sex, species, and even the strain of the animal can influence the response to AM-251. Additionally, factors such as the animal's stress level and previous experimental history can alter behavioral outcomes.
-
Acclimation: Ensure all animals are properly acclimated to the testing environment to reduce stress-induced variability.
Q4: I am observing unexpected or off-target effects in my experiments. What other receptors might AM-251 be interacting with?
A4: While AM-251 is highly selective for the CB1 receptor over the CB2 receptor, it has been shown to interact with other targets, which could contribute to unexpected experimental outcomes.
Known Off-Target Activity:
-
GPR55: AM-251 acts as a potent agonist at the orphan G protein-coupled receptor GPR55.[1]
-
μ-Opioid Receptor (MOR): It shows some activity at the μ-opioid receptor.[1]
-
GABAA Receptors: AM-251 can directly potentiate GABAA receptors.[1]
Troubleshooting Steps:
-
Literature Review: Search for literature that has investigated the effects of AM-251 in a similar experimental system to see if similar "off-target" effects have been reported.
-
Control Experiments: If you suspect an off-target effect, you can try to block the putative off-target receptor with a selective antagonist to see if the unexpected effect is attenuated.
-
Dose-Response Curve: Perform a dose-response curve for your observed effect. Off-target effects may only appear at higher concentrations of AM-251.
Data Presentation
Table 1: Physicochemical Properties and Handling of AM-251
| Property | Value/Recommendation | Source |
| Molecular Weight | 529.2 g/mol | N/A |
| Solubility | - DMSO: up to 100 mM - Ethanol: up to 25 mM | [1] |
| Aqueous Solubility | Unpredictable, prone to precipitation | [1] |
| Storage | Store solid at room temperature, protected from light. | [1] |
| Solution Stability | Prepare solutions fresh and use immediately. Do not store aqueous solutions. | [1] |
| Light Sensitivity | Yes, protect from light. | [1] |
Table 2: In Vitro Pharmacological Profile of AM-251
| Target | Action | Affinity/Potency | Selectivity | Source |
| CB1 Receptor | Inverse Agonist/Antagonist | Ki = 7.49 nM, IC50 = 8 nM | ~306-fold vs. CB2 | [1] |
| CB2 Receptor | - | - | - | [1] |
| GPR55 | Agonist | EC50 = 39 nM | - | [1] |
| μ-Opioid Receptor | Activity | Ki = 251 nM | - | [1] |
| GABAA Receptor | Potentiator | - | - | [1] |
Experimental Protocols
Protocol 1: In Vivo Administration of AM-251 for Behavioral Studies in Mice
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of AM-251 for behavioral experiments in mice.
Materials:
-
AM-251
-
Dimethyl sulfoxide (DMSO)
-
Tween-80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles for i.p. injection
Procedure:
-
Vehicle Preparation (1:1:8 ratio of DMSO:Tween-80:Saline):
-
In a sterile microcentrifuge tube, add 1 part DMSO.
-
Add 1 part Tween-80 and vortex thoroughly.
-
Add 8 parts sterile 0.9% saline and vortex thoroughly to create a homogenous vehicle solution.
-
-
AM-251 Solution Preparation:
-
Calculate the required amount of AM-251 based on the desired dose (e.g., 1-10 mg/kg) and the number of animals.
-
Dissolve the calculated weight of AM-251 in the appropriate volume of the prepared vehicle to achieve the final desired concentration for injection. Ensure the injection volume is appropriate for the size of the animal (typically 5-10 ml/kg).
-
Vortex the solution thoroughly to ensure complete dissolution or a fine suspension. If a suspension is formed, brief sonication may be beneficial.
-
-
Administration:
-
Administer the AM-251 solution or vehicle control via intraperitoneal injection at the desired time point before behavioral testing (e.g., 30-60 minutes prior).
-
Gently swirl the solution before drawing it into the syringe to ensure homogeneity, especially if it is a suspension.
-
-
Controls:
-
Always include a control group that receives the vehicle only to account for any effects of the vehicle or the injection procedure.
-
Protocol 2: Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior
This protocol describes the use of the EPM to assess anxiety-like behavior in mice following AM-251 administration.[2][3][4][5][6]
Apparatus:
-
A plus-shaped maze elevated from the floor with two open arms and two enclosed arms. Dimensions should be appropriate for the species being tested.[4]
Procedure:
-
Habituation:
-
Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate.[2]
-
-
Drug Administration:
-
Administer AM-251 or vehicle as described in Protocol 1 at the appropriate pre-treatment time.
-
-
Testing:
-
Data Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. A decrease in these parameters is indicative of anxiogenic-like behavior.
-
-
Cleaning:
-
Thoroughly clean the maze with 70% ethanol between each animal to remove any olfactory cues.[5]
-
Mandatory Visualization
Caption: Troubleshooting workflow for AM-251 experiments.
Caption: CB1 receptor inverse agonist signaling pathway.
References
Technical Support Center: Quantification of AM-251 in Biological Samples
Welcome to the technical support center for the quantification of AM-251. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods, troubleshooting, and frequently asked questions related to the measurement of AM-251 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying AM-251 in biological samples?
A1: The most widely accepted and sensitive method for the quantification of AM-251 in biological samples such as plasma, serum, and brain tissue is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of AM-251 often encountered in pharmacokinetic and pharmacodynamic studies.
Q2: What type of internal standard (IS) is recommended for AM-251 quantification?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as AM-251-d4. A SIL IS is chemically identical to the analyte and will behave similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for any variability. If a SIL IS is not available, a structural analog with similar physicochemical properties can be used, but this may require more extensive validation to ensure it adequately corrects for matrix effects and other sources of error.
Q3: What are the key validation parameters to assess for an AM-251 quantification method?
A3: According to regulatory guidelines, a bioanalytical method for AM-251 should be validated for the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify AM-251 in the presence of other components in the sample.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of scatter between a series of measurements.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of AM-251 that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting substances from the biological matrix on the ionization of AM-251.
-
Stability: The stability of AM-251 in the biological matrix under different storage and processing conditions.
Q4: How can I prepare AM-251 samples from different biological matrices?
A4: The most common sample preparation techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
For plasma or serum: Protein precipitation followed by LLE or SPE is a common approach.
-
For brain tissue: Homogenization of the tissue followed by LLE or SPE is typically required.
Detailed protocols for each of these methods are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
This section addresses common issues that may arise during the quantification of AM-251.
Issue 1: Poor Sensitivity / No Signal for AM-251
| Possible Cause | Troubleshooting Step |
| Improper Mass Spectrometer Settings | Verify the precursor and product ion masses (MRM transitions) for AM-251 and the internal standard. Optimize cone voltage and collision energy. |
| Inefficient Extraction | Evaluate the recovery of your extraction method. Consider trying an alternative method (LLE vs. SPE) or different solvents/sorbents. |
| AM-251 Degradation | AM-251 can be sensitive to light and may be unstable in certain solutions. Prepare fresh solutions and protect them from light. Assess the stability of AM-251 under your sample processing and storage conditions. |
| Matrix Suppression | The biological matrix can suppress the ionization of AM-251. Dilute the sample, improve the cleanup method, or use a more effective internal standard. |
| LC Method Issues | Ensure the mobile phase composition and gradient are appropriate for retaining and eluting AM-251. Check for column degradation. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and solvent volumes during extraction. Automate sample preparation if possible. |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard to better compensate for matrix effects that can vary between samples. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler and LC method. |
| Instrument Instability | Check the stability of the LC pump flow rate and the MS detector response over time. |
Issue 3: Inaccurate Results (Poor Accuracy)
| Possible Cause | Troubleshooting Step |
| Incorrect Calibration Curve | Prepare fresh calibration standards and ensure they are within the linear range of the assay. Use a weighted linear regression if appropriate. |
| Poor Choice of Internal Standard | If not using a SIL IS, the structural analog may not be adequately compensating for extraction or matrix effects. Re-evaluate the suitability of the IS. |
| Interferences | Check for co-eluting peaks in blank matrix that may be interfering with the quantification of AM-251 or the IS. Improve chromatographic separation if necessary. |
Data Presentation
The following tables summarize representative quantitative data that can be expected from a validated LC-MS/MS method for AM-251. Note: These are typical values and will need to be established for your specific method and instrumentation.
Table 1: Representative LC-MS/MS Method Parameters for AM-251
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 50% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | 555.2 m/z (for [M+H]⁺) |
| Product Ions (Q3) | To be determined empirically. Likely fragments would result from the loss of the piperidinyl group or cleavage of the amide bond. |
| Internal Standard (IS) | AM-251-d4 (if available) or a suitable structural analog. |
Table 2: Typical Method Validation Performance for AM-251 Quantification
| Parameter | Target Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | > 70% and consistent |
| Matrix Effect | Within acceptable limits as defined by regulatory guidelines |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of AM-251 from Plasma/Serum
-
To 100 µL of plasma/serum sample, add 25 µL of internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex, and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of AM-251 from Brain Homogenate
-
Homogenize brain tissue (e.g., 100 mg) in 1 mL of a suitable buffer (e.g., phosphate-buffered saline).
-
To 100 µL of the homogenate, add 25 µL of internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Take the supernatant and dilute with 500 µL of 0.1% formic acid in water.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute AM-251 with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex, and inject into the LC-MS/MS system.
Visualizations
Caption: A generalized workflow for the quantification of AM-251 in biological samples.
Caption: A decision tree for troubleshooting poor sensitivity in AM-251 analysis.
Technical Support Center: Overcoming AM-251 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the cannabinoid receptor 1 (CB1) inverse agonist, AM-251, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to AM-251, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A1: Acquired resistance to AM-251 can be multifactorial. Based on its known mechanisms of action and general principles of drug resistance in cancer, potential mechanisms include:
-
Alterations in "Off-Target" Pathways: AM-251 has been shown to exert anti-cancer effects independent of the CB1 receptor. One key pathway involves the destabilization of the estrogen-related receptor alpha (ERRα), leading to the upregulation of the epidermal growth factor receptor (EGFR) and its ligands.[1] Resistance may arise from compensatory changes in the EGFR signaling pathway or mutations that render ERRα insensitive to AM-251.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a common mechanism of multi-drug resistance.[2][3][4] These transporters can actively pump AM-251 out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Activation of Pro-Survival Signaling: Cancer cells can adapt to treatment by upregulating pro-survival pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its activation can confer resistance to various anti-cancer agents.
-
Induction of Protective Autophagy: Autophagy, a cellular self-digestion process, can be induced as a survival mechanism in response to cellular stress from treatments like AM-251. This "protective autophagy" can help cancer cells endure the drug's effects.
-
Emergence of Cancer Stem Cell (CSC) Populations: A subpopulation of cancer cells with stem-like properties may be inherently resistant to AM-251 and can repopulate the tumor after the initial sensitive cells are eliminated.[5]
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: A systematic approach is recommended to identify the resistance mechanism:
| Experimental Question | Recommended Assay | Expected Outcome in Resistant Cells |
| Is the CB1 receptor still the primary target? | CB1 receptor expression analysis (qPCR, Western blot, Flow Cytometry) | No significant change or even upregulation if resistance is through other mechanisms. |
| Is the EGFR pathway hyperactivated? | Western blot for phosphorylated EGFR (p-EGFR), ERK, and Akt. | Increased levels of p-EGFR and downstream signaling molecules. |
| Is drug efflux increased? | Rhodamine 123 or Calcein-AM efflux assay using flow cytometry. Western blot for P-glycoprotein (MDR1). | Increased efflux of the fluorescent dye. Higher expression of P-glycoprotein. |
| Is protective autophagy induced? | Western blot for LC3-II/LC3-I ratio and p62 levels. | Increased LC3-II/LC3-I ratio and decreased p62, indicating enhanced autophagic flux. |
| Is the PI3K/Akt/mTOR pathway activated? | Western blot for phosphorylated Akt (p-Akt) and mTOR (p-mTOR). | Elevated levels of p-Akt and p-mTOR. |
Q3: What are the potential strategies to overcome AM-251 resistance?
A3: Based on the identified resistance mechanism, several strategies can be employed:
-
Combination Therapy: This is a promising approach to target multiple pathways simultaneously and prevent the emergence of resistance.
-
EGFR Inhibitors: If EGFR pathway hyperactivation is observed, combining AM-251 with an EGFR inhibitor (e.g., gefitinib, erlotinib) could be synergistic.[1]
-
ABC Transporter Inhibitors: Co-administration of AM-251 with a P-glycoprotein inhibitor (e.g., verapamil, tariquidar) may restore intracellular drug concentrations.
-
Autophagy Inhibitors: If protective autophagy is confirmed, combining AM-251 with an autophagy inhibitor (e.g., chloroquine, 3-methyladenine) can block this survival mechanism.
-
PI3K/Akt/mTOR Pathway Inhibitors: For resistance associated with this pathway, dual inhibitors could be effective.
-
Conventional Chemotherapeutics: Combining AM-251 with drugs like doxorubicin or cisplatin could enhance cytotoxic effects, although the specific synergy needs to be experimentally validated.[6][7][8]
-
-
Metabolic Reprogramming: The anti-diabetic drug metformin has been shown to have anti-cancer properties and can be explored in combination with AM-251 to target cancer cell metabolism.[9][10][11][12]
Troubleshooting Guides
Problem 1: Inconsistent AM-251 Efficacy Across Experiments
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly re-authenticate cell lines. |
| Passage number variability | Use a consistent and low passage number for all experiments. High passage numbers can lead to phenotypic drift. |
| AM-251 degradation | Prepare fresh stock solutions of AM-251 in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C, protected from light. |
| Variations in cell culture conditions | Standardize all culture parameters, including media composition, serum concentration, and incubation conditions. |
Problem 2: AM-251 Induces Proliferation/Invasion Instead of Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Upregulation of EGFR signaling | AM-251 can increase EGFR expression.[1] In some contexts, this may lead to enhanced responsiveness to endogenous growth factors. |
| * Measure EGFR expression and phosphorylation levels post-treatment. | |
| * Test the effect of AM-251 in serum-free or growth factor-depleted media. | |
| * Co-treat with an EGFR inhibitor. | |
| Off-target effects at high concentrations | Perform a dose-response curve to determine the optimal concentration range for cytotoxic effects. |
Experimental Protocols
Protocol 1: Development of an AM-251 Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing drug concentrations.[13]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
AM-251 (stock solution in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Cell culture flasks/plates
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the concentration of AM-251 that inhibits 50% of cell growth (IC50) in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing AM-251 at a concentration equal to the IC50.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells will die. Continue to culture the surviving cells, replacing the medium with fresh AM-251-containing medium every 3-4 days.
-
Dose Escalation: Once the cells resume a stable growth rate (may take several weeks to months), gradually increase the concentration of AM-251 in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation. Monitor for the emergence of a resistant population that can proliferate at significantly higher concentrations of AM-251 compared to the parental line.
-
Characterization of Resistant Line: Once a resistant line is established (e.g., tolerating 5-10 times the initial IC50), perform a full dose-response assay to quantify the new, higher IC50.
-
Cryopreservation: Cryopreserve the resistant cell line at different passage numbers.
-
Verification: To ensure the resistance is a stable phenotype, culture the resistant cells in a drug-free medium for several passages and then re-challenge them with AM-251 to confirm that the resistance is maintained.
Protocol 2: Rhodamine 123 Efflux Assay for ABC Transporter Activity
This assay measures the activity of efflux pumps like P-glycoprotein.
Materials:
-
Parental and AM-251 resistant cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (optional, as a positive control inhibitor of P-glycoprotein)
-
Phenol red-free culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation (Optional): For the positive control, pre-incubate a sample of cells with verapamil (e.g., 50 µM) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend the cells in a fresh, pre-warmed, phenol red-free medium and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Flow Cytometry Analysis: After the efflux period, place the cells on ice to stop the process. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., with a 488 nm excitation laser and a 525/50 nm emission filter).
-
Data Interpretation: Compare the mean fluorescence intensity (MFI) between the parental and resistant cell lines. A lower MFI in the resistant cells indicates higher efflux activity. The verapamil-treated sample should show increased fluorescence, confirming the involvement of P-glycoprotein.
Visualizations
Caption: AM-251's off-target effect on the ERRα-EGFR pathway.
Caption: Experimental workflow for addressing AM-251 resistance.
References
- 1. The cannabinoid receptor inverse agonist this compound regulates the expression of the EGF receptor and its ligands via destabilization of oestrogen-related receptor α protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. The role of ABC transporters in drug resistance, metabolism and toxicity - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Reversal of Cisplatin Resistance with Amphotericin B in a Non‐small Cell Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Treating Cancer with Drugs for Diabetes and Hypertension | Lab Manager [labmanager.com]
- 10. bioengineer.org [bioengineer.org]
- 11. m.youtube.com [m.youtube.com]
- 12. google.com [google.com]
- 13. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AM-251: A Comparative Guide to its Selectivity for CB1 over CB2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AM-251's binding affinity and functional selectivity for the cannabinoid receptor 1 (CB1) versus the cannabinoid receptor 2 (CB2). The data presented is compiled from multiple studies to offer an objective overview for researchers in cannabinoid pharmacology and drug development.
Quantitative Analysis of AM-251 Selectivity
AM-251 exhibits a significantly higher affinity for the CB1 receptor compared to the CB2 receptor. This selectivity is evident from the equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) values obtained from radioligand binding and functional assays.
| Parameter | CB1 Receptor | CB2 Receptor | Selectivity (CB2 Ki / CB1 Ki) | Reference |
| Binding Affinity (Ki) | 7.5 nM | 2,290 nM | ~306-fold | [1][2] |
| Functional Antagonism (IC50) | 8 nM | >10,000 nM | >1250-fold | [2][3][4] |
Experimental Methodologies
The following are detailed protocols for the key experiments used to validate the selectivity of AM-251.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound (AM-251) by measuring its ability to displace a radiolabeled ligand from the CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]-CP55,940 or [³H]-SR141716A for CB1; [³H]-CP55,940 for CB2.
-
AM-251 (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate membrane preparations (20-40 µg of protein) with a fixed concentration of the radioligand (e.g., 0.5 nM [³H]-CP55,940) and varying concentrations of AM-251.
-
Incubations are carried out in the assay buffer for 90 minutes at 30°C.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 10 µM WIN 55,212-2).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the competition curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Functional Assay
This functional assay measures the ability of AM-251 to antagonize agonist-stimulated G-protein activation, a key step in CB1 and CB2 receptor signaling.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]-GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
A known CB1/CB2 agonist (e.g., CP55,940).
-
AM-251.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate membrane preparations (10-20 µg of protein) with varying concentrations of AM-251 for 15-30 minutes at 30°C in the GTPγS assay buffer.
-
Add a fixed concentration of the agonist (e.g., 100 nM CP55,940) to stimulate the receptors.
-
Initiate the binding reaction by adding [³⁵S]-GTPγS (e.g., 0.1 nM) and GDP (e.g., 10 µM).
-
Incubate for 60 minutes at 30°C.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The IC50 value, representing the concentration of AM-251 that inhibits 50% of the agonist-stimulated [³⁵S]-GTPγS binding, is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of CB1 and CB2 receptors and the workflow of the competitive binding assay.
Conclusion
The experimental data unequivocally demonstrates that AM-251 is a highly selective antagonist/inverse agonist for the CB1 receptor over the CB2 receptor. Its significant binding and functional selectivity, with a preference of over 300-fold in binding affinity, make it a valuable pharmacological tool for investigating the physiological and pathological roles of the CB1 receptor. Researchers utilizing AM-251 can be confident in its targeted action on CB1 at concentrations where it is unlikely to exert significant effects on CB2 receptors. However, it is important to consider its potential off-target effects on other receptors, such as GPR55, at higher concentrations.[5][6]
References
- 1. 4.2.6. GTPγS Binding Assay [bio-protocol.org]
- 2. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of AM-251 and Other CB1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of AM-251 with other notable cannabinoid type 1 (CB1) receptor antagonists, including rimonabant, taranabant, surinabant, and ibipinabant. The information is curated to assist researchers in understanding the nuances of these compounds through quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Quantitative Efficacy Data
The following tables summarize the binding affinities and in vivo efficacy of AM-251 and its counterparts. This data is essential for comparing the potency and pharmacological effects of these CB1 antagonists.
Table 1: Comparative Binding Affinity of CB1 Receptor Antagonists
| Compound | Ki (nM) for Human CB1 | Ki (nM) for Rat CB1 | Selectivity for CB1 vs. CB2 | Reference(s) |
| AM-251 | ~7.5 | 7.5 | ~306-fold | [1][2] |
| Rimonabant | 1.8 - 6.18 | - | ~285-fold | [3] |
| Taranabant | - | - | - | - |
| Surinabant | - | High Affinity | - | [4] |
| Ibipinabant | 7.8 | - | >1000-fold | [5] |
Note: Ki values can vary depending on the experimental conditions and radioligand used.
Table 2: Comparative In Vivo Efficacy in Rodent Models of Obesity
| Compound | Animal Model | Dose (mg/kg) | Route | Effect on Food Intake | Effect on Body Weight | Reference(s) |
| AM-251 | Diet-induced obese mice | 30 | Oral | Reduced fasting-induced intake | Reduced gain | [1] |
| Rimonabant | Diet-induced obese mice | 10 | Oral | Transient reduction | Sustained reduction | [6][7] |
| Taranabant | - | - | - | - | - | - |
| Surinabant | Rats and mice | Not specified | - | Reduced | Reduced post-cessation gain | [8][9] |
| Ibipinabant | Diet-induced obese mice | 3 | Oral | Reduced | Reduced | [5] |
Note: The efficacy of these compounds can be influenced by the specific animal model, duration of treatment, and diet.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of these CB1 antagonists.
Protocol 1: CB1 Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a compound for the CB1 receptor.
Materials:
-
HEK293 cells stably transfected with human CB1 receptor.
-
Cell membrane purification kit.
-
Radioligand: [3H]CP55,940.
-
Test compounds (e.g., AM-251, rimonabant).
-
Incubation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Multi-screen filtration plate.
-
Scintillation counter.
Procedure:
-
Purify cell membranes from HEK293 cells expressing the human CB1 receptor.
-
Incubate 0.2-8 µg of the purified membrane with a fixed concentration of [3H]CP55,940 (e.g., 0.75 nM) and varying concentrations of the test compound.
-
Define non-specific binding in the presence of a high concentration of a known CB1 agonist (e.g., 1 µM CP55,940).
-
Incubate the reactions for 90 minutes at 30°C in a multi-screen plate.
-
Terminate the binding reaction by rapid filtration through the multi-screen plate.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a typical experiment to evaluate the effect of a CB1 antagonist on food intake and body weight in a mouse model of obesity.
Animals:
-
Male C57BL/6J mice.
Diet:
-
High-fat diet (HFD) to induce obesity.
-
Standard chow for control group.
Drug Administration:
-
Vehicle Preparation: A common vehicle for oral gavage of these compounds is a suspension in 0.5% methylcellulose or a mixture of 0.09% NaCl solution, Tween 80, and dimethyl sulfoxide (DMSO) in a ratio of 8:1:2.[10]
-
Oral Gavage: Administer the test compound or vehicle daily via oral gavage. The volume should not exceed 10 ml/kg of body weight.
Procedure:
-
Induce obesity in mice by feeding them a high-fat diet for a specified period (e.g., 10-12 weeks).
-
Randomize the obese mice into treatment and control groups.
-
Record the baseline body weight and food intake for each mouse.
-
Administer the test compound (e.g., AM-251 at 10-30 mg/kg) or vehicle orally once daily for the duration of the study (e.g., 4-6 weeks).
-
Measure body weight and food intake daily or at regular intervals.
-
At the end of the study, mice can be euthanized, and various tissues (e.g., adipose tissue, liver) can be collected for further analysis (e.g., gene expression, lipid content).
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparison of CB1 antagonists.
Caption: CB1 Antagonist Signaling Pathway.
Caption: In Vivo Efficacy Study Workflow.
Discussion of Efficacy and Safety
AM-251 and rimonabant are the most extensively studied CB1 antagonists in preclinical models. Both have demonstrated efficacy in reducing food intake and body weight in diet-induced obese rodents.[1][6][7] AM-251 exhibits a slightly higher Ki for the rat CB1 receptor compared to some reported values for rimonabant, suggesting comparable potency.[1][3] A key differentiator is that some studies suggest AM-251 has greater selectivity for CB1 over CB2 receptors compared to rimonabant.[4]
Taranabant and surinabant also showed promise in clinical trials for weight loss.[9][11][12][13][14] However, their development was halted due to significant psychiatric adverse effects, including anxiety and depression.[3][11][15] These adverse events are thought to be a class effect of centrally-acting CB1 inverse agonists. Rimonabant was also withdrawn from the market for similar safety concerns.[15][16]
Ibipinabant is another potent and highly selective CB1 antagonist that has shown efficacy in preclinical models of obesity.[5]
The distinction between inverse agonists and neutral antagonists is critical. Inverse agonists, like rimonabant and AM-251, not only block the receptor but also reduce its constitutive activity, which may contribute to their adverse effect profile.[1][8][17][18] Neutral antagonists, on the other hand, block the receptor without affecting its basal activity, a characteristic that is being explored to develop safer CB1-targeted therapies.[8][17]
The primary downstream signaling pathway for CB1 receptors involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[19] CB1 receptor activation can also modulate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK).[19][20][21] Antagonism of the CB1 receptor would be expected to reverse these effects.
References
- 1. Inverse agonism and neutral antagonism at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rimonabant: safety issues - Xagena [xagena.it]
- 4. AM-251 and rimonabant act as direct antagonists at mu-opioid receptors: implications for opioid/cannabinoid interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-obesity effect of SR141716, a CB1 receptor antagonist, in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of CB1 neutral antagonists and inverse agonists on gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. knightscholar.geneseo.edu [knightscholar.geneseo.edu]
- 11. | BioWorld [bioworld.com]
- 12. Surinabant, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 19. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
AM-251: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
AM-251, widely recognized as a selective antagonist/inverse agonist of the cannabinoid receptor 1 (CB1), has garnered significant attention for its potential anti-neoplastic properties. Emerging evidence suggests that its effects are not solely mediated by CB1 receptors, revealing a complex mechanism of action that varies across different cancer cell types. This guide provides a comparative analysis of AM-251's performance in various cancer cell lines, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in the design and interpretation of future research.
Comparative Efficacy of AM-251 in Cancer Cell Lines
The cytotoxic and anti-proliferative effects of AM-251 have been documented in a range of cancer cell lines, demonstrating variability in its potency and mechanism of action. The following table summarizes key quantitative data from studies on pancreatic, colon, melanoma, and prostate cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| PANC-1 | Pancreatic Cancer | EGFR mRNA up-regulation | 6.7-fold | [1] |
| HB-EGF mRNA up-regulation | 14.0-fold | [1] | ||
| HCT116 | Colon Carcinoma | EGFR and HB-EGF induction | Several-fold | [2] |
| A375 | Melanoma | IC50 | Comparable to cisplatin | [3] |
| Apoptosis Induction | Down-regulation of BCL2 and survivin, up-regulation of BAX | [3] | ||
| Cell Cycle Arrest | G2/M phase | [3] | ||
| DU145 | Prostate Cancer | DNA Fragmentation | 18-fold increase | [4][5] |
| Apoptosis Induction | Caspase-3, -8, and PARP cleavage (caspase-dependent) | [4][5] | ||
| PC3 | Prostate Cancer | Cell Death Mechanism | Autophagy (caspase-independent), indicated by increased LC3B-II and decreased p-AKT | [4][5] |
Deciphering the Mechanisms: Signaling Pathways and Cellular Responses
AM-251's anti-cancer activity is underpinned by its ability to modulate multiple signaling pathways, leading to outcomes such as apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration.[6]
Non-CB1 Mediated EGFR Upregulation in Pancreatic and Colon Cancer
In PANC-1 and HCT116 cells, AM-251 induces the expression of the Epidermal Growth Factor Receptor (EGFR) and its ligand, Heparin-Binding EGF-like growth factor (HB-EGF).[1][2] This effect is independent of the CB1 receptor and is instead mediated through the destabilization of the estrogen-related receptor α (ERRα).[1][2]
References
- 1. The cannabinoid receptor inverse agonist this compound regulates the expression of the EGF receptor and its ligands via destabilization of oestrogen-related receptor α protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cannabinoid receptor inverse agonist this compound regulates the expression of the EGF receptor and its ligands via destabilization of oestrogen-related receptor α protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and G2/M cell cycle arrest in A375 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
AM-251 vs. SR141716 (Rimonabant): A Comparative Analysis in Metabolic Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely researched cannabinoid receptor 1 (CB1) antagonists, AM-251 and SR141716 (Rimonabant), focusing on their performance in preclinical models of metabolic syndrome. The information presented is collated from various experimental studies to aid in understanding their mechanisms, efficacy, and experimental considerations.
Introduction to CB1 Receptor Antagonists in Metabolic Syndrome
The endocannabinoid system, particularly the CB1 receptor, is a key regulator of appetite, energy balance, and metabolism.[1] Its overactivation is associated with obesity and metabolic syndrome.[2] AM-251 and SR141716 (Rimonabant) are two structurally similar compounds that act as antagonists or inverse agonists at the CB1 receptor.[3][4] By blocking this receptor, they have shown potential in mitigating various aspects of metabolic syndrome.[5][6] Rimonabant was once approved in Europe for the treatment of obesity but was later withdrawn due to psychiatric side effects, including anxiety and depression.[1][7] This has spurred further research into other CB1 antagonists like AM-251 to explore potentially safer therapeutic avenues.[8]
Mechanism of Action
Both AM-251 and Rimonabant exert their primary effects by blocking the CB1 receptor, which is widely expressed in the brain and peripheral tissues crucial for metabolic regulation, such as the liver, adipose tissue, and skeletal muscle.[1] This blockade leads to decreased appetite and direct effects on glucose and lipid metabolism.[5] While both are potent and selective CB1 receptor antagonists, they can also act as inverse agonists at higher concentrations.[3]
Interestingly, research has revealed that their pharmacology is more complex. Both compounds have been shown to act as GPR55 agonists in some cell types, which may contribute to their effects on insulin secretion.[9] Additionally, studies have indicated that AM-251 and Rimonabant can directly act as antagonists at mu-opioid receptors, which could have implications for their overall pharmacological profile.[10]
Signaling Pathway of CB1 Receptor Antagonism
Caption: Mechanism of CB1 receptor antagonists in metabolic regulation.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of AM-251 and Rimonabant on key parameters of metabolic syndrome.
Table 1: Effects on Body Weight and Food Intake
| Compound | Animal Model | Dose & Duration | Effect on Body Weight | Effect on Food Intake | Citation |
| AM-251 | Obese Zucker rats | 3 mg/kg for 3 weeks | Marked and sustained decrease | Marked and sustained decrease | [6] |
| AM-251 | Diet-induced obese rats | 3 mg/kg for 6 weeks | Less weight gain compared to vehicle | Transient reduction | |
| Rimonabant | Human (RIO Trials) | 20 mg/day for 2 years | Induces weight loss >5% in 30-40% of patients | Decrease in appetite | [5] |
| Both | Rats | N/A | N/A | Dose-dependent decrease |
Table 2: Effects on Glucose Homeostasis
| Compound | Animal Model | Dose & Duration | Effect on Glucose | Effect on Insulin & Insulin Resistance | Citation |
| AM-251 | Fructose-fed rats | 1 mg/kg/day for 8 weeks | Significant decrease | Significant decrease in insulin and insulin resistance | |
| AM-251 | Obese Zucker rats | 3 mg/kg for 3 weeks | Significantly reduced plasma glucose | Interpreted as a decrease in insulin resistance | [6] |
| Rimonabant | Human (RIO Trials) | 20 mg/day | Improvements in glycemic control in diabetics | Improvements in insulin resistance | [5] |
Table 3: Effects on Lipid Profile and Liver Health
| Compound | Animal Model | Dose & Duration | Effect on Lipid Profile | Effect on Liver | Citation |
| AM-251 | Fructose-fed rats | 1 mg/kg/day for 8 weeks | Improved lipid profile | Improved histopathological changes | |
| AM-251 | Obese Zucker rats | 3 mg/kg for 3 weeks | Reduced LDL, increased HDL | Decrease in liver/body weight ratio and total fat content | [6] |
| Rimonabant | Human (RIO Trials) | 20 mg/day | 10-30% reduction in triglycerides, 8-10% increase in HDL-C | Direct actions on hepatocyte metabolism to improve fat and cholesterol metabolism | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of protocols used in key studies.
Study of AM-251 in Fructose-Induced Metabolic Syndrome in Rats[12]
-
Animal Model: Male albino rats.
-
Induction of Metabolic Syndrome: High fructose diet (60%) for 12 weeks.
-
Drug Administration: AM-251 (1 mg/kg/day) administered intraperitoneally for 8 weeks, either as a prophylactic or therapeutic treatment.
-
Biochemical Analysis: Serum levels of glucose, insulin, total cholesterol, triglycerides, HDL, and LDL were measured.
-
Histopathological Examination: Liver and aorta specimens were fixed in 10% formaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin-eosin for light microscopy examination.
-
Statistical Analysis: Independent samples t-test was used for comparison between two groups, with significance set at p ≤ 0.05.
Study of AM-251 in Obese Zucker Rats[6]
-
Animal Model: Obese and lean Zucker rats.
-
Drug Administration: AM-251 (3 mg/kg) was injected daily for 3 weeks. A pair-fed group was included to control for the effects of reduced food intake.
-
Parameters Measured: Food intake, body weight gain, energy expenditure, plasma biochemical parameters (glucose, lipids), leptin, insulin, and hepatic status markers were analyzed.
Experimental Workflow
Caption: A typical experimental workflow for evaluating CB1 antagonists.
Summary and Conclusion
Both AM-251 and Rimonabant demonstrate significant efficacy in improving key markers of metabolic syndrome in preclinical models. They consistently lead to reductions in body weight, food intake, and improvements in glucose and lipid metabolism.[5][6] While their primary mechanism is through CB1 receptor antagonism, their effects on other receptors may also play a role.
The clinical development of Rimonabant was halted due to adverse psychiatric effects, highlighting a major challenge for centrally-acting CB1 antagonists.[1][7] Although direct comparative clinical data for AM-251 is not available, the preclinical evidence suggests it has a similar efficacy profile to Rimonabant. A study on diet-induced obese rats did show that AM-251 treatment led to an increase in systemic inflammation, suggesting potential limitations on its use.[3] Future research is focused on developing peripherally restricted or neutral CB1 receptor antagonists to achieve the metabolic benefits while avoiding the central nervous system-related side effects.[1][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ovid.com [ovid.com]
- 3. CB1 Ligand AM251 Induces Weight Loss and Fat Reduction in Addition to Increased Systemic Inflammation in Diet-Induced Obesity [mdpi.com]
- 4. Effect of the CB1 receptor antagonists rimonabant and this compound on the firing rate of dorsal raphe nucleus neurons in rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel effects of the cannabinoid inverse agonist AM 251 on parameters related to metabolic syndrome in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cannabinoid ligands SR141716A and this compound enhance human and mouse islet function via GPR55-independent signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AM-251 and Rimonabant Act as Direct Antagonists at Mu-Opioid Receptors: Implications for Opioid/Cannabinoid Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the CB1 Receptor Antagonist AM-251 and Its Analogs for Research and Drug Development
A detailed guide for researchers, scientists, and drug development professionals on the pharmacological properties, experimental protocols, and signaling pathways of the widely used cannabinoid CB1 receptor antagonist/inverse agonist AM-251 and its key structural analogs.
AM-251, a potent and selective antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1), has been a cornerstone in the study of the endocannabinoid system. Its utility in preclinical research has spurred the development of numerous analogs, each with unique pharmacological profiles. This guide provides a comparative analysis of AM-251 and its prominent analogs, Rimonabant (SR141716A) and AM4113, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Comparative Pharmacological Data
The binding affinity and functional activity of AM-251 and its analogs at cannabinoid receptors are critical parameters for interpreting experimental results. The following tables summarize key in vitro data for these compounds.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) | Functional Activity at CB1 |
| AM-251 | 7.49 | >2300 | >306 | Inverse Agonist |
| Rimonabant (SR141716A) | 1.8 | 480 | 267 | Inverse Agonist |
| AM4113 | 0.89 | 92 | ~103 | Neutral Antagonist |
Note: Ki values represent the concentration of the ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of CB2 Ki to CB1 Ki.
Table 2: Functional Activity and Off-Target Effects
| Compound | CB1 Functional Assay (EC50/IC50) | Notable Off-Target Activity |
| AM-251 | IC50 = 8 nM | GPR55 Agonist (EC50 = 39 nM) |
| Rimonabant (SR141716A) | pA2 = 7.98 | - |
| AM4113 | - | - |
Note: IC50 is the concentration of an inhibitor where the response is reduced by half. EC50 is the concentration of a drug that gives a half-maximal response. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
In Vivo Effects: A Comparative Overview
The distinct pharmacological profiles of AM-251 and its analogs translate to differential effects in vivo, particularly in the regulation of appetite and body weight.
-
AM-251 and Rimonabant , as inverse agonists, have been extensively shown to reduce food intake and body weight in preclinical models of obesity.
-
AM4113 , a neutral antagonist, also suppresses food intake and food-reinforced behavior, suggesting that blockade of the CB1 receptor is sufficient to produce these effects, independent of inverse agonism.
Experimental Protocols
Accurate and reproducible experimental data are paramount in pharmacological research. Below are detailed methodologies for key in vitro assays used to characterize AM-251 and its analogs.
Radioligand Binding Assay for CB1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human CB1 receptor.
-
[3H]SR141716A (radioligand).
-
Test compounds (e.g., AM-251, analogs).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (10-20 µg of protein) with various concentrations of the test compound and a fixed concentration of [3H]SR141716A (e.g., 0.5-1.0 nM).
-
Incubate for 60-90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay is used to determine whether a ligand acts as an agonist, inverse agonist, or neutral antagonist at a G-protein coupled receptor like CB1.
Materials:
-
Cell membranes expressing the CB1 receptor.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compounds.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
Procedure:
-
Pre-incubate cell membranes with GDP for 15 minutes on ice.
-
In a 96-well plate, add the cell membranes, [35S]GTPγS (e.g., 0.1 nM), and various concentrations of the test compound.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data analysis:
-
Agonists will stimulate [35S]GTPγS binding above basal levels.
-
Inverse agonists will inhibit basal [35S]GTPγS binding.
-
Neutral antagonists will have no effect on basal binding but will block the effects of an agonist.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: CB1 receptor signaling cascade.
Caption: Radioligand binding assay workflow.
Validating the On-Target Effects of AM-251: A Comparative Guide to Using siRNA
For researchers, scientists, and drug development professionals, ensuring the specificity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of using the small molecule inhibitor AM-251 versus siRNA-mediated gene silencing to validate the on-target effects related to the cannabinoid type 1 (CB1) receptor. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative pharmacological agents.
AM-251 is a widely used tool in cannabinoid research, acting as an inverse agonist for the CB1 receptor, encoded by the CNR1 gene. While potent, no small molecule inhibitor is entirely specific. Therefore, validating that the observed physiological or cellular effects of AM-251 are indeed a consequence of its interaction with the CB1 receptor is a critical experimental step. A powerful and specific method to achieve this is through the use of small interfering RNA (siRNA) to silence the expression of the CNR1 gene. This guide will explore the synergies and comparative outcomes of these two approaches.
Comparison of Methodologies: AM-251 vs. CNR1 siRNA
A key strategy to validate the on-target effects of a pharmacological inhibitor is to compare its phenotype to that induced by the genetic knockdown of its target. The underlying principle is that if the inhibitor is specific, its effects should be mimicked by the reduction of the target protein.
| Feature | AM-251 (Pharmacological Inhibition) | CNR1 siRNA (Genetic Knockdown) |
| Mechanism of Action | Binds to the CB1 receptor, acting as an inverse agonist, thereby inhibiting its constitutive activity and blocking agonist-induced signaling. | Post-transcriptionally silences the CNR1 gene, leading to the degradation of its mRNA and a subsequent reduction in CB1 receptor protein expression. |
| Speed of Onset | Rapid, with effects observable within minutes to hours of administration. | Slower, requiring hours to days for transfection, mRNA degradation, and protein turnover to manifest a significant reduction in the target protein. |
| Reversibility | Reversible upon washout of the compound. | Long-lasting, with the duration of silencing dependent on cell division and the stability of the siRNA and remaining protein. |
| Specificity | Potential for off-target effects by binding to other receptors or cellular components.[1] | Highly specific to the CNR1 mRNA sequence, but potential for off-target gene silencing exists. |
| Application | Suitable for both in vitro and in vivo studies, with established dose-response relationships. | Primarily used for in vitro studies, with in vivo applications being more complex. |
| Validation | Requires validation of on-target effects, often using genetic methods like siRNA or knockout models. | Requires validation of knockdown efficiency (e.g., via qPCR or Western blot) and assessment of potential off-target effects. |
Supporting Experimental Data
Direct quantitative comparisons of AM-251 and CNR1 siRNA in the same study are not abundant in the literature. However, a study on the role of the CB1 receptor in the neuronal differentiation of adult spinal cord progenitors provides valuable comparative data between pharmacological inhibition with AM-251 and genetic deletion of the CB1 receptor (CB1 knockout mice), which serves as a strong proxy for siRNA-mediated knockdown.
In this study, antagonism of the CB1 receptor with AM-251 was shown to promote neuronal differentiation in adult spinal cord cultures.[2] This effect was concentration-dependent, with maximal induction of neuronal differentiation observed at 10-30 nM of AM-251.[2] To confirm that this effect was mediated by the CB1 receptor, the researchers utilized spinal cord cultures from CB1 knockout mice. These knockout cultures exhibited significantly higher levels of neuronal differentiation compared to wild-type cultures, mimicking the effect of AM-251 treatment.[2] Furthermore, the application of AM-251 to the CB1 knockout cultures did not further enhance neuronal differentiation, indicating that the effect of AM-251 is indeed dependent on the presence of the CB1 receptor.[2]
| Experimental Condition | Outcome Measure (% of βIII tubulin+ cells) | Interpretation |
| Wild-type control | Baseline | Normal level of neuronal differentiation. |
| Wild-type + AM-251 (10-30 nM) | Increased | AM-251 promotes neuronal differentiation.[2] |
| CB1 knockout control | Increased (compared to wild-type) | Genetic absence of CB1 receptor promotes neuronal differentiation.[2] |
| CB1 knockout + AM-251 | No further increase | The pro-neurogenic effect of AM-251 is mediated through the CB1 receptor.[2] |
Experimental Protocols
Detailed Protocol for CNR1 siRNA Transfection in Neuronal Cells
This protocol is a synthesized methodology based on established procedures for siRNA transfection in primary neurons and neuronal cell lines.[3][4][5][6]
Materials:
-
CNR1-targeting siRNA and non-targeting control siRNA (pre-designed and validated sequences are recommended)
-
Transfection reagent suitable for neurons (e.g., Lipofectamine RNAiMAX)
-
Serum-free culture medium (e.g., Opti-MEM)
-
Complete neuron culture medium
-
6-well tissue culture plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: The day before transfection, seed neuronal cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free complete culture medium.
-
siRNA Preparation (Solution A): In an RNase-free microcentrifuge tube, dilute 20-80 pmol of CNR1 siRNA or non-targeting control siRNA into 100 µL of serum-free medium. Mix gently.
-
Transfection Reagent Preparation (Solution B): In a separate RNase-free microcentrifuge tube, dilute 2-8 µL of the transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Add the diluted siRNA (Solution A) to the diluted transfection reagent (Solution B). Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Cell Transfection:
-
Wash the cells once with 2 mL of serum-free medium.
-
Aspirate the medium and add 800 µL of serum-free medium to the well.
-
Add the 200 µL of the siRNA-transfection reagent complex dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
Medium Change: After the incubation period, add 1 mL of complete culture medium containing serum and antibiotics.
-
Assay for Gene Knockdown: After 24-72 hours post-transfection, assess the knockdown of CNR1 mRNA by qRT-PCR or CB1 receptor protein by Western blot.
Validation of AM-251 On-Target Effects
-
Determine the optimal concentration of AM-251 to elicit the desired biological effect in your cell type or experimental model.
-
Transfect cells with CNR1 siRNA and a non-targeting control siRNA as described above.
-
After confirming successful knockdown of the CB1 receptor, treat both the CNR1 knockdown cells and the control cells with the predetermined optimal concentration of AM-251.
-
Measure the biological endpoint of interest. If the effect of AM-251 is on-target, it should be significantly attenuated or absent in the cells with reduced CB1 receptor expression.
Alternative Pharmacological Agents
A further layer of validation can be achieved by comparing the effects of AM-251 with other CB1 receptor antagonists.
| Compound | Mechanism of Action | Key Differentiating Features |
| Rimonabant (SR141716A) | Inverse Agonist | The first selective CB1 receptor antagonist. Its use was discontinued in humans due to psychiatric side effects. It is structurally and functionally similar to AM-251.[1] |
| AM4113 | Neutral Antagonist | Blocks the CB1 receptor without affecting its constitutive activity. It has been shown to produce similar effects on appetite as AM-251 but may have a different side-effect profile.[7] |
| TM38837 | Peripherally Restricted Antagonist | Designed to have limited brain penetration, thereby reducing the central nervous system side effects observed with first-generation antagonists like Rimonabant. |
Visualizing the Workflow and Logic
Caption: Experimental workflow for validating AM-251 on-target effects using siRNA.
Caption: Signaling pathways affected by AM-251 and CNR1 siRNA.
References
- 1. Effect of the CB1 receptor antagonists rimonabant and this compound on the firing rate of dorsal raphe nucleus neurons in rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Role for the Cannabinoid 1 Receptor in Neuronal Differentiation of Adult Spinal Cord Progenitors in vitro is Revealed through Pharmacological Inhibition and Genetic Deletion [frontiersin.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Transfection Techniques for Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fujifilmcdi.com [fujifilmcdi.com]
- 6. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Inverse Agonist Properties of AM-251: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inverse agonist properties of AM-251, a potent and selective antagonist of the cannabinoid receptor 1 (CB1). The information is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and cannabinoid signaling. This document will delve into the quantitative data, experimental protocols for assessing inverse agonism, and the underlying signaling pathways, comparing AM-251 with other key cannabinoid receptor ligands.
Introduction to AM-251 and CB1 Receptor Inverse Agonism
The CB1 receptor, a G protein-coupled receptor (GPCR), exhibits constitutive activity, meaning it can signal in the absence of an agonist.[1] Inverse agonists are compounds that bind to the same receptor as an agonist but elicit an opposite pharmacological response. In the case of the constitutively active CB1 receptor, inverse agonists like AM-251 stabilize the inactive conformation of the receptor, thereby reducing its basal signaling activity. This is in contrast to neutral antagonists, which bind to the receptor and block agonist activity without affecting the receptor's constitutive activity. AM-251 is structurally similar to rimonabant, another well-known CB1 inverse agonist.[1]
Comparative Pharmacological Data
To provide a clear comparison of AM-251's properties, the following tables summarize key quantitative data for AM-251 and other relevant CB1 receptor ligands: the inverse agonist rimonabant, the potent agonist CP-55,940, and the neutral antagonist AM-4113.
| Ligand | Receptor Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Notes |
| AM-251 | 7.5[1][2] | 8 (IC50)[3][4][5] | Potent CB1 inverse agonist with high selectivity over CB2 receptors.[3][4] |
| Rimonabant | 11.5[1] | ~31 (IC50) | Well-characterized CB1 inverse agonist. |
| CP-55,940 | ~0.9 | 0.18 (EC50) | Potent synthetic CB1 receptor full agonist. |
| AM-4113 | 0.80 ± 0.44 | No effect on basal cAMP | Neutral antagonist, does not exhibit inverse agonist activity. |
Table 1: Comparative Binding Affinity and Functional Activity at the CB1 Receptor. This table highlights the high affinity and potent inverse agonist activity of AM-251 in comparison to other key ligands.
Experimental Protocols for Assessing Inverse Agonism
The inverse agonist properties of compounds like AM-251 are typically assessed using functional assays that measure the modulation of downstream signaling pathways. The two primary assays are the GTPγS binding assay and the cAMP accumulation assay.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the CB1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM DTT).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound (AM-251 or other ligands) at various concentrations.
-
Membrane suspension (typically 10-20 µg of protein per well).
-
GDP (to a final concentration of 10 µM) to ensure G proteins are in the inactive state.
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Data are expressed as a percentage of basal [³⁵S]GTPγS binding.
-
IC50 values for inverse agonists are calculated by non-linear regression analysis.
-
cAMP Accumulation Assay
This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP). Since the CB1 receptor is primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, agonists decrease cAMP levels, while inverse agonists increase the basal or forskolin-stimulated cAMP levels.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Plate the cells in 96-well plates and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium or a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add the test compound (AM-251 or other ligands) at various concentrations and incubate for 15-30 minutes at 37°C.
-
To measure the effect on stimulated cAMP levels, add forskolin (an adenylyl cyclase activator, typically 1-10 µM) and incubate for an additional 15-30 minutes at 37°C.
-
Terminate the reaction by lysing the cells (e.g., with 0.1 M HCl or a commercial lysis buffer).
-
-
cAMP Quantification:
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Data are often expressed as a percentage of the forskolin-stimulated response.
-
EC50 values for agonists and IC50 values for inverse agonists are determined using non-linear regression.
-
Signaling Pathways and Visualizations
The CB1 receptor primarily signals through the inhibitory G protein, Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Inverse agonists like AM-251 counteract this basal signaling.
Caption: CB1 Receptor Signaling Pathway and the Action of AM-251.
The diagram above illustrates the canonical signaling pathway of the CB1 receptor. In its constitutively active state, the receptor activates the Gi/o protein, which in turn inhibits adenylyl cyclase, leading to reduced cAMP production. AM-251, as an inverse agonist, binds to the receptor and stabilizes its inactive conformation, thereby preventing this basal signaling and leading to an increase in cAMP levels relative to the constitutively active state.
Caption: Workflow for Assessing Inverse Agonism.
This diagram outlines the key steps in the two primary experimental workflows used to characterize the inverse agonist properties of compounds like AM-251.
Conclusion
AM-251 is a potent and selective CB1 receptor inverse agonist with a well-characterized pharmacological profile. Its ability to reduce the constitutive activity of the CB1 receptor makes it a valuable tool for studying the physiological roles of this receptor and a potential therapeutic agent. The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation and development of CB1 receptor modulators. The distinct properties of inverse agonists, neutral antagonists, and agonists, as highlighted in the comparative data, underscore the importance of comprehensive pharmacological characterization in drug discovery and development.
References
Independent Verification of Published AM-251 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AM-251, a potent and selective antagonist/inverse agonist of the cannabinoid 1 (CB1) receptor, has been the subject of extensive research, leading to a wealth of published findings on its physiological and pathological effects.[1] This guide provides an objective comparison of key findings related to AM-251 from various studies, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. The aim is to offer a consolidated resource for the independent verification and interpretation of AM-251's pharmacological profile.
Comparative Data on AM-251's Effects
The following tables summarize quantitative data from multiple studies investigating the effects of AM-251 across different experimental paradigms.
Table 1: Effects of AM-251 on Food Intake and Body Weight
| Study (Year) | Animal Model | AM-251 Dose | Route of Administration | Key Finding |
| Unspecified[2] | Rats | 2.0, 4.0, 8.0 mg/kg | Not Specified | Dose-dependent reduction in food intake.[2] |
| Shoaib, M. (2008)[3] | Rats | 1, 3, 10 mg/kg | i.p. | Dose-dependent reduction in intravenous nicotine self-administration, with the 1 mg/kg dose not significantly affecting food-reinforced behavior.[3] |
Table 2: Effects of AM-251 on Anxiety and Depressive-Like Behavior
| Study (Year) | Animal Model | AM-251 Dose/Treatment | Key Finding |
| Unspecified[4] | Irradiated Mice | Short-term AM-251 treatment | Reduced anxiety-like behavior at 6 weeks post-irradiation.[4] |
| Unspecified[4] | Irradiated Mice | Short-term AM-251 treatment | Reduction in depressive-like behavior.[4] |
Table 3: Neurological and Nociceptive Effects of AM-251
| Study (Year) | Model | AM-251 Administration | Key Finding |
| Unspecified[5] | Mice | Intrathecal (i.t.) injection | Elicited nocifensive behavior (biting and licking).[5] |
| Unspecified[6] | Rats | Systemic or local perfusion into Nucleus Accumbens (NAc) | Inhibited cocaine-induced reinstatement of reward-seeking behavior.[6] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the verification of AM-251's effects.
1. Assessment of Nocifensive Behavior
-
Animal Model: Male ICR mice.
-
Procedure: A 5 µl intrathecal (i.t.) injection of AM-251 is administered into the spinal lumbar space.
-
Observation: The behavioral response, consisting of biting and licking with a few scratches, is observed and quantified.
-
Pharmacological Intervention: To investigate the underlying mechanism, various inhibitors are administered prior to AM-251. These include:
-
Non-selective NOS inhibitors (L-NAME and 7-NI).
-
Selective nNOS inhibitor (N(ω)-propyl-L-arginine).
-
Selective iNOS inhibitor (1400W).
-
MAPK/ERK kinase (MEK) inhibitor (U0126).
-
-
Biochemical Analysis: Following the behavioral test, the lumbar dorsal spinal cord is dissected to measure the activation of ERK1/2 via Western blotting.[5]
2. Cocaine-Primed Reinstatement Model
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Self-Administration Training: Rats are trained to self-administer cocaine intravenously by pressing a lever.
-
Extinction: The cocaine-seeking behavior is extinguished by replacing cocaine with saline.
-
Reinstatement: Reinstatement of drug-seeking behavior is triggered by a priming injection of cocaine.
-
-
AM-251 Administration: AM-251 is administered systemically or locally into the nucleus accumbens (NAc) or dorsal striatum before the cocaine priming injection.
-
Neurochemical Analysis: In vivo microdialysis is used to measure extracellular levels of glutamate, dopamine, and GABA in the NAc.[6]
3. In Vitro Electrophysiology (GABAa Receptor Modulation)
-
System: Xenopus oocytes expressing recombinant α1β2γ2 GABAA receptors.
-
Method: Two-electrode voltage clamp technique.
-
Procedure:
-
Oocytes are perfused with a solution containing a low concentration of GABA (e.g., 0.5 µM) to elicit a baseline current.
-
AM-251 is then co-applied with GABA to observe any modulation of the GABA-elicited current.
-
Concentration-response curves are generated by applying increasing concentrations of AM-251 in the presence of a fixed concentration of GABA.[7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by AM-251 and a typical experimental workflow for its in vivo evaluation.
Caption: Signaling pathways modulated by AM-251's interaction with the CB1 receptor.
Caption: A generalized experimental workflow for in vivo studies of AM-251.
Summary of Key Verifiable Findings
-
CB1 Receptor Antagonism: AM-251 consistently acts as a potent and selective antagonist or inverse agonist at the CB1 receptor.[1]
-
Modulation of Neurotransmitter Release: Blockade of CB1 receptors by AM-251 can disinhibit and subsequently modulate the release of neurotransmitters like glutamate in brain regions such as the nucleus accumbens.[6]
-
Involvement in Pain Signaling: AM-251 has been shown to induce nocifensive behaviors through the activation of the nNOS-ERK pathway in the spinal cord.[5]
-
Off-Target Effects: It is important to note that some studies have reported direct potentiation of GABAA receptors by AM-251, which could contribute to its overall pharmacological effects and should be considered in the interpretation of experimental results.[7]
-
Diverse Signaling Pathway Interactions: The effects of AM-251 are mediated through various signaling pathways, including the inhibition of the WNT signaling pathway and modulation of the NF-kB pathway.[8][9]
This guide highlights the multifaceted nature of AM-251's pharmacology. While there is a general consensus on its primary mechanism of action, the specific downstream effects and their quantitative measures can vary depending on the experimental model and conditions. Researchers are encouraged to consider the detailed protocols and potential off-target effects when designing and interpreting studies involving AM-251.
References
- 1. hellobio.com [hellobio.com]
- 2. The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on the behavioral satiety sequence in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. escholarship.org [escholarship.org]
- 5. The cannabinoid 1 receptor antagonist this compound produces nocifensive behavior via activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB1 receptor antagonist this compound inhibits cocaine-primed relapse in rats: role of glutamate in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cannabinoid CB1 receptor antagonists rimonabant (SR141716) and this compound directly potentiate GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal Protocol for N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Responsible Chemical Waste Management
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a step-by-step guide for the safe and compliant disposal of N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide (also known as AM251), a halogenated pyrazole derivative. Adherence to these procedures is essential to minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : This compound is classified as a halogenated organic waste due to the presence of chlorine and iodine atoms in its structure. Halogenated waste streams must be segregated from non-halogenated waste to ensure proper disposal and to prevent potentially hazardous reactions.
-
Waste Collection :
-
Use a designated, leak-proof, and chemically compatible waste container. These are often supplied by your institution's Environmental Health & Safety (EHS) department and may be color-coded (e.g., green for halogenated organics).
-
The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents.
-
Keep the container securely closed when not in use.
-
-
Labeling the Waste Container :
-
Attach a hazardous waste tag to the container.
-
Accurately list all chemical constituents and their estimated percentages, including the full chemical name: N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide. If the waste is a solution, identify the solvent(s) as well.
-
Indicate the relevant hazards (e.g., Toxic).
-
-
Storage of Waste :
-
Store the waste container in a designated satellite accumulation area, such as a ventilated cabinet or within a fume hood.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Disposal :
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal. The final disposal method for halogenated organic compounds is typically high-temperature incineration.
-
Data Summary for Disposal
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | |
| Primary Hazard | Toxicity (Assumed based on structure) | General Precaution |
| Container Type | Chemically resistant, sealed container | |
| Labeling | "Hazardous Waste" with full chemical names | |
| Disposal Method | Incineration by a licensed facility |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to your specific research plan and relevant safety data sheets for handling and usage instructions.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide.
Caption: Disposal workflow for halogenated chemical waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
